4-((Trimethylsilyl)ethynyl)morpholine
Description
Properties
IUPAC Name |
trimethyl(2-morpholin-4-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPPXICNCVEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466843 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64024-63-1 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthetic Applications of 4-((trimethylsilyl)ethynyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and synthetic utility of 4-((trimethylsilyl)ethynyl)morpholine. This compound, a member of the ynamide family, serves as a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures. This document details its known physical and chemical data, outlines a plausible synthetic protocol, and describes its application in key cross-coupling reactions. All quantitative data is summarized in tabular format for clarity, and logical workflows are visualized using process diagrams.
Introduction
This compound, with CAS Number 64024-63-1, is an organosilicon compound featuring a morpholine ring attached to a trimethylsilyl-protected acetylene group. This structure classifies it as a silyl-protected ynamide. Ynamides are powerful synthetic intermediates due to the unique reactivity of the nitrogen-substituted alkyne, which is less nucleophilic and more stable than corresponding ynamines. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed or used directly in various coupling reactions, making it a highly versatile reagent in medicinal and materials chemistry.
Physicochemical and Spectroscopic Data
The known properties of this compound are summarized below. Data has been aggregated from chemical supplier databases and public chemical information repositories.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NOSi | [1] |
| Molecular Weight | 183.32 g/mol | [1] |
| CAS Number | 64024-63-1 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 88-90 °C at 9 mmHg | |
| Density | 0.931 g/mL at 25 °C | |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| Assay (Purity) | ≥97% | |
| InChI Key | IZXPPXICNCVEFE-UHFFFAOYSA-N | |
| SMILES String | C--INVALID-LINK--(C)C#CN1CCOCC1 |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals:
-
A sharp singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group.[2]
-
Two multiplets, typically appearing as triplets, for the morpholine ring protons. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected around δ 3.6-3.8 ppm .[3]
-
The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be slightly upfield, around δ 2.8-3.0 ppm .[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals:
-
A signal for the methyl carbons of the TMS group near δ 0 ppm .
-
Two signals for the acetylenic carbons. The carbon attached to the silicon atom will be downfield relative to the carbon attached to the nitrogen.
-
A signal for the morpholine carbons adjacent to the nitrogen (N-C H₂).
-
A signal for the morpholine carbons adjacent to the oxygen (O-C H₂), typically the most downfield of the aliphatic signals (~δ 67 ppm).[4]
Infrared (FT-IR) Spectroscopy: Key vibrational modes expected in the FT-IR spectrum include:
-
C≡C Stretch: A weak to medium absorption band around 2150-2200 cm⁻¹ . The substitution at both ends of the alkyne makes this peak weaker than a terminal alkyne C-H stretch.
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the morpholine and TMS methyl groups.[5]
-
C-O-C Stretch: A strong, characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹ .
-
Si-C Stretch: Bands associated with the trimethylsilyl group are expected in the fingerprint region.
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of a methyl group from the TMS moiety, resulting in a prominent peak at m/z 168 (M-15). Predicted collision cross-section data for various adducts have been calculated.[6]
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 184.11522 | 137.8 | [6] |
| [M+Na]⁺ | 206.09716 | 145.2 | [6] |
| [M-H]⁻ | 182.10066 | 138.2 | [6] |
Experimental Protocols
Plausible Synthesis of this compound
Reaction: Morpholine + Trimethylsilylacetylene → this compound
Materials and Reagents:
-
Morpholine (1.0 equiv)
-
Trimethylsilylacetylene (1.1 equiv)[8]
-
Copper(I) Iodide (CuI) or another suitable copper catalyst (e.g., Cu(OTf)₂) (5-10 mol%)
-
A suitable ligand (e.g., 1,10-phenanthroline) (10-20 mol%)
-
A mild base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Oxygen (balloon or dry air)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the copper catalyst, ligand, and anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add morpholine and the base to the flask via syringe.
-
Add trimethylsilylacetylene dropwise to the stirring mixture.
-
Replace the inert atmosphere with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter it through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Plausible synthesis workflow for this compound.
Protocol for Sonogashira Cross-Coupling Reaction
This compound is an excellent coupling partner in Sonogashira reactions. The TMS group can be cleaved in-situ to generate a terminal ynamide, or a copper-free variant can be employed.[9][10]
Reaction: this compound + Aryl Halide → 4-((arylethynyl)morpholine
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Iodobenzene) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%) (can be omitted in copper-free protocols)
-
Base (e.g., Triethylamine, Diisopropylamine, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide (if used).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent, followed by the base, via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). The TMS group is often cleaved under these basic conditions to generate the reactive terminal alkyne.
-
Monitor the reaction by TLC until the aryl halide is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through Celite® and wash the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired arylated ynamide.
Signaling Pathways and Logical Relationships
The primary utility of this compound is not in modulating biological signaling pathways directly, but in its role as a key reactant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. This reaction follows a well-established catalytic cycle.
The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
This compound is a stable, versatile, and synthetically valuable ynamide. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of C(sp)-C(sp²) bonds. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the synthesis of novel compounds for applications in pharmaceuticals, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C9H17NOSi) [pubchemlite.lcsb.uni.lu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-((trimethylsilyl)ethynyl)morpholine: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential utility of the chemical compound 4-((trimethylsilyl)ethynyl)morpholine. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a morpholine ring N-substituted with a trimethylsilyl-protected ethynyl group. The presence of the electron-rich nitrogen atom adjacent to the carbon-carbon triple bond classifies this molecule as a ynamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NOSi | [1][2] |
| Molecular Weight | 183.32 g/mol | [1][2] |
| CAS Number | 64024-63-1 | [1][2] |
| Canonical SMILES | C--INVALID-LINK--(C)C#CN1CCOCC1 | [2] |
| IUPAC Name | trimethyl(2-morpholin-4-ylethynyl)silane | [3] |
| Synonyms | 1-(Trimethylsilyl)-2-morpholino acetylene | [1] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | 88-90 °C at 9 mmHg | [2] |
| Density | 0.931 g/mL at 25 °C | [2] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. This widely utilized reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] In the case of this ynamide, the synthesis would likely involve the coupling of a morpholine derivative with a protected acetylene source. A generalized experimental protocol is provided below.
Generalized Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound
Materials:
-
Morpholine
-
(Trimethylsilyl)acetylene
-
A suitable aryl or vinyl halide (e.g., a bromo- or iodo-substituted electrophile)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Add the anhydrous solvent, followed by the base.
-
To this mixture, add morpholine (1.2 eq) and (trimethylsilyl)acetylene (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet integrating to 9H at approximately 0.2 ppm), and two multiplets for the morpholine ring protons, typically around 2.8-3.8 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum would display signals for the trimethylsilyl carbons, the two distinct carbons of the morpholine ring, and the two acetylenic carbons. Based on data for a similar compound, 4-[(trimethylsilyl)ethynyl]benzonitrile, the acetylenic carbons would appear in the range of 90-110 ppm.[7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Potential Biological Significance and Applications
While specific biological activity for this compound has not been extensively reported in the public domain, the constituent morpholine and ynamide moieties are recognized as "privileged scaffolds" in medicinal chemistry.[8][9]
-
Morpholine Derivatives: The morpholine ring is a common feature in numerous approved drugs and biologically active molecules. Its presence can enhance pharmacokinetic properties and contribute to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10]
-
Ynamides: Ynamides are versatile synthetic intermediates.[11][12] The polarized nature of the carbon-carbon triple bond in ynamides allows for a variety of chemical transformations, making them valuable building blocks in the synthesis of complex nitrogen-containing heterocycles, which are often of pharmaceutical interest.[13]
Given the combination of these two pharmacologically important motifs, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in drug discovery programs could involve its incorporation into larger molecules to probe structure-activity relationships or to serve as a precursor for more complex heterocyclic systems.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. 4- (Trimethylsilyl)ethynyl morpholine 97 64024-63-1 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H17NOSi) [pubchemlite.lcsb.uni.lu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Introduction to the reactivity of silyl-protected ynamides
An In-depth Technical Guide to the Reactivity of Silyl-Protected Ynamides
Introduction
Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, are highly versatile building blocks in modern organic synthesis.[1][2] The unique electronic nature of the ynamide functionality, characterized by a polarized triple bond, renders them susceptible to a wide range of chemical transformations.[2][3] The introduction of a silyl group at the terminal position of the alkyne not only serves as a robust protecting group but also profoundly influences the reactivity and selectivity of these substrates.[4][5] This guide provides a comprehensive overview of the reactivity of silyl-protected ynamides, focusing on their participation in cycloaddition reactions, hydrofunctionalization processes, and rearrangements. Detailed experimental protocols and quantitative data for key transformations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
The silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, offers several advantages. It enhances the stability of the ynamide, facilitates purification, and can be readily removed under mild conditions, often using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic treatment.[4][6] More importantly, the steric and electronic properties of the silyl group can be leveraged to control the regioselectivity and stereoselectivity of various reactions.[1]
General Reactivity Pathways
Silyl-protected ynamides exhibit a rich and diverse reactivity profile. The presence of the electron-donating nitrogen atom, tempered by the electron-withdrawing group, allows them to react as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the reaction partner. Activation by Lewis or Brønsted acids, or by transition metal catalysts, typically generates highly electrophilic keteniminium ion intermediates, which are central to many of their transformations.[7][8]
Caption: General reactivity pathways of silyl-protected ynamides.
Cycloaddition Reactions
Cycloaddition reactions of silyl-protected ynamides provide efficient access to a wide array of carbocyclic and heterocyclic scaffolds.[7] The mode of cycloaddition, such as [2+2], [3+2], or [4+2], can often be tuned by the choice of catalyst and reaction partner.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of silyl-protected ynamides with ketenes or other suitable partners is a powerful method for the synthesis of four-membered rings like cyclobutenones.[9][10] These reactions are often catalyzed by Lewis acids, which activate the ynamide towards nucleophilic attack.
Table 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of Ynamides and Propargyl Silyl Ethers [9]
| Entry | Ynamide Substrate | Propargyl Silyl Ether | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product Yield (%) |
| 1 | N-Tosyl-N-methyl-(triisopropylsilyl)ethynamine | 1-Phenyl-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1 | 85 |
| 2 | N-Tosyl-N-benzyl-(triisopropylsilyl)ethynamine | 1-Phenyl-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1.5 | 82 |
| 3 | N-Mesyl-N-methyl-(triisopropylsilyl)ethynamine | 1-(4-Chlorophenyl)-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1 | 78 |
| 4 | N-Tosyl-N-methyl-(triisopropylsilyl)ethynamine | 1-(Naphthalen-2-yl)-1-(trimethylsilyloxy)-2-propyne | BF₃·OEt₂ | CH₂Cl₂ | 25 | 1.5 | 88 |
Experimental Protocol: Synthesis of Alkylidenecyclobutenones via [2+2] Cycloaddition [9]
To a solution of the propargyl silyl ether (0.24 mmol, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) (2.0 mL) under a nitrogen atmosphere at 0 °C was added BF₃·OEt₂ (0.2 mmol, 1.0 equiv). The mixture was stirred for 5 minutes, after which a solution of the silyl-protected ynamide (0.2 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for the time indicated in Table 1. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired alkylidenecyclobutenone product.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Moiety in Ynamides: An In-depth Technical Guide to its Electron-Donating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, are powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, allows for a diverse range of chemical transformations, making them highly valuable in the construction of complex nitrogen-containing molecules, including pharmacologically active compounds. The reactivity and selectivity of ynamides are profoundly influenced by the nature of the substituent on the nitrogen atom. This technical guide provides a detailed examination of the electron-donating properties of the morpholine group when incorporated into the ynamide framework. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability. Understanding its electronic influence on the ynamide moiety is crucial for predicting and controlling reactivity in the synthesis of novel drug candidates.
Quantifying the Electron-Donating Effect of the Morpholine Group
The nitrogen atom of the morpholine ring, by virtue of its lone pair of electrons, engages in resonance with the adjacent alkyne, thereby increasing the electron density of the triple bond. This electron-donating effect has significant implications for the ynamide's reactivity, particularly in cycloaddition reactions where the ynamide can act as the nucleophilic component. While direct experimental determination of a Hammett parameter for a morpholino group on an ynamide is not widely reported, its electron-donating strength can be inferred from spectroscopic data and computational analysis.
Spectroscopic Evidence: NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of the acetylenic carbons (Cα and Cβ) and the ynamidic nitrogen in morpholine ynamides provide a qualitative and semi-quantitative measure of the morpholine's electron-donating capacity.
-
¹³C NMR Spectroscopy: The nitrogen lone pair's delocalization onto the alkyne results in a characteristic upfield shift (lower ppm) of the β-acetylenic carbon (Cβ) and a downfield shift (higher ppm) of the α-acetylenic carbon (Cα) compared to a non-nitrogen-substituted alkyne. When compared to other N-substituted ynamides, the morpholine group is expected to be a moderate electron-donating group.
-
¹⁵N NMR Spectroscopy: The ¹⁵N chemical shift of the ynamidic nitrogen in a morpholine ynamide is also indicative of the degree of electron delocalization. A more shielded nitrogen (lower ppm) would suggest a greater contribution of the nitrogen lone pair to the alkyne system.
Table 1: Estimated ¹³C and ¹⁵N NMR Chemical Shifts for a Representative Morpholine Ynamide
| Compound | Cα (ppm) | Cβ (ppm) | ¹⁵N (ppm) |
| N-(Phenylethynyl)morpholine | ~85-90 | ~70-75 | ~-230 to -250 |
Note: The values presented are estimates based on typical ranges for ynamides and N-substituted morpholines. Actual values may vary depending on the solvent and other substituents.
Computational Analysis: Natural Bond Orbital (NBO) Analysis
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure of molecules. Natural Bond Orbital (NBO) analysis is a powerful tool to quantify the delocalization of electron density from the nitrogen lone pair to the π-system of the alkyne. This analysis can reveal the occupancies of the relevant orbitals and the stabilization energy associated with the nN → π*C≡C interaction, providing a quantitative measure of the electron-donating strength of the morpholine group.
Experimental Protocols
Synthesis of N-Alkynylmorpholines
A common method for the synthesis of morpholine ynamides is the copper-catalyzed coupling of a terminal alkyne with morpholine in the presence of an oxidizing agent.
Protocol: Synthesis of N-(Phenylethynyl)morpholine
-
Materials:
-
Phenylacetylene
-
Morpholine
-
Copper(I) iodide (CuI)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Dioxygen (or air)
-
-
Procedure:
-
To a solution of phenylacetylene (1.0 equiv.) in anhydrous toluene, add morpholine (1.2 equiv.), CuI (0.1 equiv.), and TMEDA (0.2 equiv.).
-
Stir the reaction mixture vigorously under an atmosphere of dioxygen (a balloon is sufficient) or by bubbling dry air through the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
[3+2] Cycloaddition with Azides
The electron-rich nature of morpholine ynamides makes them excellent substrates for [3+2] cycloaddition reactions with azides, leading to the formation of 1,2,3-triazoles. This reaction is often catalyzed by copper(I) species.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
N-(Phenylethynyl)morpholine
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
-
Procedure:
-
In a flask, dissolve N-(phenylethynyl)morpholine (1.0 equiv.) and benzyl azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 equiv.) followed by CuSO₄·5H₂O (0.1 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting triazole by recrystallization or column chromatography.
-
Conclusion
The morpholine group acts as a significant electron-donating substituent in the ynamide framework, enhancing the nucleophilicity of the alkyne and influencing its reactivity in important synthetic transformations such as cycloaddition reactions. This electron-donating character can be qualitatively and semi-quantitatively assessed through NMR spectroscopy and further elucidated using computational methods like NBO analysis. The synthetic accessibility of morpholine ynamides, coupled with their predictable reactivity, makes them valuable intermediates for the construction of complex, nitrogen-containing heterocyclic scaffolds. For drug development professionals, the incorporation of the morpholine moiety not only modulates the electronic properties of the ynamide for synthetic purposes but also offers a well-established strategy for improving the pharmacokinetic profile of the final drug candidates. A thorough understanding of the electronic principles outlined in this guide is paramount for the rational design and synthesis of novel therapeutics based on the morpholine ynamide core.
A Technical Guide to the Thermal and Hydrolytic Stability of Silyl Ynamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl ynamides, a class of alkynes substituted with a nitrogen atom bearing both a silyl group and an electron-withdrawing group, are increasingly utilized as versatile intermediates in synthetic chemistry. Their unique electronic structure imparts a delicate balance between stability and reactivity, crucial for their application in constructing complex molecular architectures. This technical guide provides an in-depth analysis of the thermal and hydrolytic stability of silyl ynamides. While comprehensive quantitative data across all structural variations of silyl ynamides is not extensively available in the current literature, this document summarizes the existing qualitative understanding, provides detailed experimental protocols for stability assessment, and presents key mechanistic pathways relevant to their degradation and reactivity.
Introduction: The Stability of Ynamides
Ynamides, in general, exhibit significantly greater stability than their ynamine counterparts. This enhanced stability arises from the presence of an electron-withdrawing group on the nitrogen atom, which delocalizes the nitrogen lone pair through resonance, thereby reducing the electron density of the alkyne moiety.[1][2] This modification diminishes the alkyne's susceptibility to electrophilic attack and hydrolysis, allowing for easier handling, purification via silica gel chromatography, and storage.[1][2][3]
However, the term "stable" is relative. The stability of any given ynamide is influenced by the specific substituents on both the nitrogen and the alkyne.[2] For instance, some ynamides have been observed to undergo spontaneous decomposition in the presence of trace amounts of water over several days, highlighting their latent hydrolytic instability. The introduction of a silyl group, either on the nitrogen or at the terminus of the alkyne, adds another dimension to these stability considerations. Silyl groups can exert both steric and electronic effects, potentially enhancing hydrolytic stability through steric shielding, a phenomenon observed in other molecular classes like carbamates.[4]
This guide will delineate the factors influencing the stability of silyl ynamides and provide the methodologies required to quantify this critical property.
Thermal Stability
The thermal stability of a compound is a critical parameter, dictating the viable temperature range for reactions, purification, and storage. For silyl ynamides, thermal decomposition can lead to complex product mixtures and reduced yields in synthetic applications.
Qualitative Assessment
Qualitatively, many silyl ynamides are stable enough to be used in reactions conducted at elevated temperatures. For example, certain N-allyl-N-sulfonyl ynamides undergo thermal aza-Claisen rearrangements at 110 °C.[5] However, the specific decomposition temperature is highly dependent on the molecular structure.
Quantitative Data Presentation
Systematic quantitative studies on the decomposition temperatures of a broad range of silyl ynamides are sparse in the literature. To facilitate future research and data comparison, we propose the following tabular format for presenting thermal stability data obtained via Thermogravimetric Analysis (TGA).
Table 1: Thermal Stability of Representative Silyl Ynamides (Hypothetical Data)
| Compound ID | Structure (R¹, R², R³) | TGA Onset Temp (°C) | Td (10% Mass Loss, °C) | Atmosphere | Reference |
| SY-001 | R¹=SO₂Tol, R²=Me, R³=TMS | Data not available | Data not available | N₂ | [Source] |
| SY-002 | R¹=Boc, R²=Bn, R³=TIPS | Data not available | Data not available | N₂ | [Source] |
| SY-003 | R¹=Ts, R²=Allyl, R³=H | Data not available | Data not available | N₂ | [Source] |
Note: Data in this table is hypothetical and serves as a template for data presentation.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is the standard method for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset decomposition temperature and the temperature at which 10% mass loss occurs (Td) for a silyl ynamide.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Microbalance
-
Sample pans (platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the purified silyl ynamide into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Identify the temperature at which 10% of the initial mass has been lost (Td). This value is often used for comparing the thermal stability of different compounds.[6]
-
Hydrolytic Stability
The sensitivity of silyl ynamides to water is a crucial factor, particularly in the context of reaction workups, purification, and the development of drug candidates that must survive aqueous physiological environments. Hydrolysis typically involves the protonation of the electron-rich alkyne, leading to a reactive keteniminium intermediate that is subsequently trapped by water to yield an amide.
Factors Influencing Hydrolytic Stability
-
pH: Hydrolysis is often catalyzed by acid or base. The rate of decomposition is expected to be pH-dependent.
-
Steric Hindrance: Bulky groups, such as large silyl groups (e.g., TIPS vs. TMS) or substituents on the ynamide backbone, can sterically hinder the approach of water, thereby increasing hydrolytic stability.
-
Electronic Effects: The nature of the electron-withdrawing group on the nitrogen significantly impacts the electron density of the alkyne and thus its susceptibility to protonation.
Quantitative Data Presentation
To systematically evaluate hydrolytic stability, the half-life (t₁/₂) of the silyl ynamide should be determined under various pH conditions.
Table 2: Hydrolytic Stability of Silyl Ynamides at 37 °C (Hypothetical Data)
| Compound ID | Structure (R¹, R², R³) | Half-life (t₁/₂) at pH 4.0 | Half-life (t₁/₂) at pH 7.4 | Half-life (t₁/₂) at pH 9.0 |
| SY-001 | R¹=SO₂Tol, R²=Me, R³=TMS | Data not available | Data not available | Data not available |
| SY-002 | R¹=Boc, R²=Bn, R³=TIPS | Data not available | Data not available | Data not available |
| SY-003 | R¹=Ts, R²=Allyl, R³=H | Data not available | Data not available | Data not available |
Note: Data in this table is hypothetical and serves as a template for data presentation.
Experimental Protocol: HPLC-Based Hydrolytic Stability Assay
This protocol outlines a general procedure for determining the hydrolytic stability of a silyl ynamide as a function of pH by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the half-life of a silyl ynamide in aqueous buffer solutions at different pH values.
Apparatus & Reagents:
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reverse-phase).
-
Constant temperature incubator or water bath (set to 37 °C).
-
pH meter.
-
Aqueous buffers (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9).
-
Organic solvent (e.g., acetonitrile or methanol) for stock solutions and mobile phase.
-
Silyl ynamide sample.
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the silyl ynamide in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup:
-
Pre-warm the aqueous buffers (pH 4.0, 7.4, 9.0) to the desired temperature (e.g., 37 °C).
-
To initiate the experiment, add a small aliquot of the silyl ynamide stock solution to each buffer to achieve a final concentration of ~50-100 µM. Ensure the volume of organic solvent is minimal (e.g., <1%) to avoid altering the buffer properties.
-
-
Time-Course Analysis:
-
Immediately after addition, withdraw an aliquot (t=0 sample), quench the degradation by diluting with mobile phase or a suitable organic solvent, and inject it into the HPLC system.
-
Incubate the remaining reaction mixtures at a constant temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours). Quench and analyze each sample by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the parent silyl ynamide from its degradation products.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound's peak area (or concentration) versus time.
-
For first-order decay, the plot will be linear. The slope of the line is equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Visualization of Key Pathways
Understanding the reaction mechanisms involving silyl ynamides is crucial for predicting their stability and reactivity. The following diagrams, generated using the DOT language, illustrate key intermediates and reaction workflows.
Silylium-Catalyzed Carbosilylation Intermediate
The activation of silyl ynamides by a silylium ion is a key step in certain functionalization reactions. This process proceeds through a characteristic β-silylketenimonium intermediate.[7][8]
Caption: Formation of a β-silylketenimonium intermediate from a silyl ynamide.
General Workflow for Hydrolytic Stability Assessment
The experimental protocol for determining hydrolytic stability can be visualized as a clear workflow, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sylabscientific.com [sylabscientific.com]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
A Comprehensive Technical Guide to the Safety, Handling, and Storage of Silyl Ynamides
For Researchers, Scientists, and Drug Development Professionals
Silyl ynamides are a class of organic compounds featuring a silicon-substituted alkyne directly attached to a nitrogen atom bearing an electron-withdrawing group. Their unique electronic structure, which balances the high reactivity of an ynamine with increased stability, has established them as versatile building blocks in modern organic synthesis.[1] This guide provides an in-depth overview of the essential safety, handling, and storage guidelines for silyl ynamides, tailored for laboratory and drug development settings.
General Safety and Hazard Information
1.1. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure.[2]
| Body Part | Personal Protective Equipment | Specifications and Use |
| Respiratory | Chemical Fume Hood | All handling of silyl ynamides, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure. |
| N95 Respirator (or higher) | Recommended as a minimum precaution when handling the solid material outside of a fume hood or when there is a risk of aerosol generation. | |
| Hands | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. Change gloves immediately if contamination is suspected or if any tears or punctures are observed. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory at all times in the laboratory where silyl ynamides are handled. |
| Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or splattering, such as during large-scale reactions or quenching procedures. | |
| Body | Flame-Resistant Laboratory Coat | A lab coat that fully covers the arms is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory. |
1.2. Emergency Procedures
Spill Response:
-
Minor Spills: If a small spill occurs and you are trained to handle it, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels. Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Major Spills: Immediately evacuate the area if the spill is large, if you are unsure how to handle it, or if it involves a highly volatile or toxic silyl ynamide. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Physical and Chemical Properties
The physical properties of silyl ynamides can vary significantly based on the substituents on the silicon and nitrogen atoms.
2.1. Stability
Silyl ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing group on the nitrogen atom, which reduces the electron density of the alkyne.[1] This increased stability allows for purification by silica gel chromatography and storage for extended periods under appropriate conditions.[3]
| Property | General Observation | Factors Influencing Stability |
| Thermal Stability | Generally stable at room temperature. Decomposition may occur at elevated temperatures.[4] | The nature of the electron-withdrawing group and substituents on the alkyne and silyl group can affect thermal stability. |
| Hydrolytic Stability | More stable to hydrolysis than ynamines.[1] The bulky nature of some silyl groups can further enhance hydrolytic stability through steric protection.[5] | Susceptible to degradation under strong acidic or basic conditions. |
| Atmospheric Stability | Many silyl ynamides can be handled in air for short periods, but for long-term storage, an inert atmosphere is recommended to prevent slow degradation. | Reactions involving silyl ynamides often require an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of reagents or intermediates. |
2.2. Reactivity and Incompatibilities
Silyl ynamides exhibit a rich and diverse reactivity profile, acting as both nucleophiles and electrophiles.[6] They are known to react with a variety of reagents.
| Reagent Class | Reactivity and Potential Hazards |
| Strong Acids | Can protonate the ynamide, leading to decomposition or further reactions.[7] |
| Strong Bases | Can deprotonate the silyl ynamide or catalyze decomposition pathways. |
| Oxidizing Agents | Can lead to vigorous or explosive reactions. Avoid contact with strong oxidizers. |
| Transition Metals | Readily react with many transition metal catalysts (e.g., gold, palladium, rhodium, copper), which can initiate highly exothermic reactions.[8] |
| Water/Moisture | While more stable than ynamines, prolonged exposure to moisture can lead to hydrolysis, especially in the presence of acid or base catalysts. Some organosilicon compounds can evolve hydrogen gas upon contact with moisture.[9] |
Handling and Experimental Protocols
A systematic approach to handling silyl ynamides is crucial for ensuring a safe laboratory environment.
3.1. General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of silyl ynamides in a laboratory setting.
3.2. Detailed Experimental Protocol: Silylium-Catalyzed Carbosilylation of a Tosylynamide
This protocol is adapted from a literature procedure and highlights the key safety and handling considerations.[10]
Objective: To perform a regio- and stereoselective carbosilylation of a tosylynamide with an allylic trimethylsilane.
Reagents and Potential Hazards:
-
Tosylynamide: Potential irritant. Handle with care.
-
Allylic Trimethylsilane: Flammable liquid and vapor. Irritant.
-
Bis(trifluoromethanesulfonyl)imide (HNTf₂): Corrosive. Causes severe skin burns and eye damage.
-
1,2-Dichloroethane (DCE): Toxic, carcinogen, irritant.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate height.
-
Don all required PPE, including double nitrile gloves, safety goggles, a face shield, and a flame-resistant lab coat.
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is taken into the fume hood.
-
-
Reagent Addition:
-
Under a positive pressure of argon or nitrogen, add the tosylynamide (1.0 eq) to the Schlenk flask.
-
Using a syringe, add anhydrous 1,2-dichloroethane (DCE) to dissolve the tosylynamide.
-
Via syringe, add the allylic trimethylsilane (1.2 eq) to the reaction mixture.
-
In a separate, dry vial, prepare a stock solution of the HNTf₂ catalyst in anhydrous DCE.
-
Slowly, add the catalyst solution (5 mol%) to the stirred reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: Quenching may be exothermic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Waste Disposal:
-
Purify the crude product by flash column chromatography on silica gel.
-
Collect all liquid waste containing halogenated solvents in a designated hazardous waste container.
-
Dispose of contaminated solid waste (silica gel, gloves, etc.) in a separate, labeled solid hazardous waste container.
-
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
4.1. Storage
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] | Prevents thermal decomposition and degradation from moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes slow degradation from atmospheric oxygen and moisture. |
| Incompatibles | Store separately from strong acids, bases, and oxidizing agents. | Prevents accidental contact and potentially violent reactions. |
| Container | Use well-sealed containers, such as amber glass bottles with PTFE-lined caps. | Protects from light and ensures a tight seal. |
| Labeling | All containers must be clearly labeled with the chemical name, structure, and appropriate hazard warnings. | Ensures proper identification and awareness of hazards. |
4.2. Disposal
-
Solid Silyl Ynamides: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Solutions of Silyl Ynamides: Collect in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
Contaminated Labware: Rinse glassware three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of heavily contaminated disposable labware as solid hazardous waste.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE as solid hazardous waste.
Note: Never dispose of silyl ynamides or their solutions down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Logical Relationships in Silyl Ynamide Handling
The following diagram illustrates the logical relationships between hazards, controls, and emergency responses when working with silyl ynamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. globalsilicones.org [globalsilicones.org]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
The Evolution of Ynamide Chemistry: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have transitioned from a chemical curiosity to indispensable building blocks in modern organic synthesis. Their unique electronic structure, balancing the high reactivity of ynamines with enhanced stability, has unlocked a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the historical development of ynamide chemistry, from its nascent stages to the revolutionary advancements in synthetic methodologies. A comparative analysis of classical and modern synthetic routes is presented, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to equip researchers with a comprehensive understanding of this versatile functional group.
A Historical Perspective: From Obscurity to Ubiquity
The journey of ynamide chemistry begins with the exploration of their more reactive precursors, ynamines. The first attempt to prepare an ynamine was documented by Bode in 1892, though a practical and reliable synthesis was not realized until the pioneering work of Viehe and colleagues in the 1960s.[1] These early ynamines, while powerful nucleophiles, were notoriously unstable and prone to hydrolysis, limiting their widespread application.[1]
A significant breakthrough occurred in 1972 when Viehe reported the first synthesis of an "ynamide," a more stable derivative featuring an electron-withdrawing group on the nitrogen atom.[1][2] This modification tempered the compound's reactivity, rendering it more amenable to handling and purification.[1] Despite this discovery, ynamide chemistry remained relatively dormant for several decades, largely due to the limitations of early synthetic methods which often required harsh conditions and had a narrow substrate scope.[3][4]
The "renaissance" of ynamide chemistry began at the dawn of the 21st century.[4] This resurgence was spearheaded by the development of robust and general synthetic methods, most notably copper-catalyzed cross-coupling reactions. In 2003, the research groups of Hsung and Danheiser independently reported groundbreaking copper-catalyzed protocols for the N-alkynylation of amides, providing efficient and direct access to a wide array of ynamides.[1] These methodologies marked a turning point, making ynamides readily accessible and paving the way for their explosion in use in areas such as natural product synthesis, heterocyclic chemistry, and drug discovery.
Synthetic Methodologies: A Comparative Analysis
The synthesis of ynamides has evolved significantly, with modern catalytic methods offering substantial improvements over classical approaches in terms of efficiency, scope, and mildness of reaction conditions.
Classical Synthetic Routes
Early methods for ynamide synthesis were often characterized by harsh conditions and limited applicability.
-
Isomerization of Propargyl Amides: The first synthesis of a related ynamine derivative was achieved by Zaugg in 1958 through the base-catalyzed isomerization of a propargyl precursor.[1] While conceptually simple, this method often leads to mixtures of allenamides and ynamides, with the outcome being highly dependent on the substrate and reaction conditions.[5][6] Complete isomerization to the desired ynamide can be achieved in some cases with a catalytic amount of a strong base like potassium tert-butoxide (KOt-Bu).[1]
-
Elimination from Haloenamides: The first deliberate synthesis of an ynamide by Viehe in 1972 employed a dehydrohalogenation strategy.[1][2] This method typically involves the treatment of a (Z)-β-bromoenamide with a strong base to induce E2 elimination and form the alkyne.[1][3] While effective for certain substrates, the preparation of the haloenamide precursor can be challenging.
-
Reaction with Alkynyliodonium Salts: The use of alkynyliodonium salts as electrophilic alkynylating agents provided another route to ynamides. This method involves the reaction of a metalated amide with an alkynyliodonium salt.[7] However, its scope was often limited to the synthesis of ynamides with terminal or silyl/aryl-substituted alkynes, and it was not efficient for many common amide types like lactams and acyclic carbamates.[7]
Modern Copper-Catalyzed Syntheses
The advent of copper catalysis revolutionized ynamide synthesis, providing general, efficient, and scalable methods.
-
Coupling of Amides with Alkynyl Halides: This is arguably the most significant and widely used method for ynamide synthesis. The Hsung and Danheiser groups developed protocols utilizing either catalytic or stoichiometric amounts of copper salts to couple a variety of amides, carbamates, and sulfonamides with alkynyl bromides.[1] The catalytic versions, often employing ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, are highly efficient and have a broad substrate scope.[2][3]
-
Coupling with 1,1-Dibromo-1-alkenes: An alternative and powerful copper-catalyzed method involves the coupling of nitrogen nucleophiles with 1,1-dibromo-1-alkenes.[4] This approach is particularly useful as 1,1-dibromo-1-alkenes are readily prepared from the corresponding aldehydes.
-
Modular Synthesis from 1,2-Dichloroenamides: A more recent innovation is a modular approach that starts from 1,2-dichloroenamides. These precursors can be converted in situ to chloroynamides, which then undergo copper-catalyzed coupling with Grignard or organozinc reagents.[8][9][10] This method is advantageous as it allows for the late-stage introduction of the alkyne substituent from a nucleophilic source.[8][9]
Quantitative Data Summary
The following tables provide a comparative summary of the reaction conditions and yields for the key synthetic methods discussed.
Table 1: Classical Ynamide Synthesis Methods
| Method | Substrate Example | Reagents and Conditions | Yield (%) |
| Isomerization | Propargyl amide | Catalytic KOt-Bu | High |
| Dehydrohalogenation | (Z)-β-bromoenamide | KOt-Bu, 1,2-dichloroethane, reflux | 36-88 |
| Alkynyliodonium Salts | Trimethylsilyl alkynyliodonium salt & amide | n-BuLi, THF; then TBAF for desilylation | up to 89 |
Table 2: Modern Copper-Catalyzed Ynamide Synthesis Methods
| Method | Substrate Example | Reagents and Conditions | Yield (%) |
| Coupling of Alkynyl Bromides (Catalytic) | Amide & Alkynyl Bromide | 5 mol% CuI, 10 mol% DMEDA, K₃PO₄, Toluene, reflux | Good-Excellent |
| Coupling of Alkynyl Bromides (Stoichiometric) | Carbamate & Alkynyl Bromide | 1.0 equiv KHMDS, 1.0 equiv CuI, Pyridine/THF, rt, 20h | 63-95 |
| Coupling with 1,1-Dibromo-1-alkenes | Sulfonamide & 1,1-dibromo-1-alkene | 12 mol% CuI, 18 mol% DMEDA, Cs₂CO₃, 1,4-dioxane, 60-70°C | Good-Excellent |
| Modular from 1,2-Dichloroenamides | 1,2-dichloroenamide & Grignard reagent | n-BuLi; then CuCN (cat.), Grignard reagent, THF | up to 95 |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for key ynamide synthesis methodologies.
Protocol 1: Ynamide Synthesis via Dehydrohalogenation of a (Z)-β-Bromoenamide
-
To a solution of the (Z)-β-bromoenamide (1.0 mmol) in 1,2-dichloroethane (5 mL), add potassium tert-butoxide (KOt-Bu, 1.2 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ynamide.[3]
Protocol 2: Copper-Catalyzed N-Alkynylation of an Amide with an Alkynyl Bromide (Hsung's "Second Generation" Method)
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuSO₄·5H₂O (0.05-0.20 equiv), 1,10-phenanthroline (0.10-0.40 equiv), K₃PO₄ (2.0 equiv), and the amide (1.0 equiv).
-
Add anhydrous toluene (to make a 0.5-1.0 M solution based on the amide) via syringe.
-
Add the alkynyl bromide (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 60-150 °C with vigorous stirring for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 3: Stoichiometric Copper-Mediated N-Alkynylation of a Carbamate (Danheiser Method)
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the carbamate (1.0 equiv) and anhydrous pyridine.
-
Cool the solution to 0 °C and slowly add a solution of KHMDS in THF (1.0 equiv) via syringe over 10 minutes.
-
Stir the mixture at 0 °C for 15 minutes, then add CuI (1.0 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add a solution of the alkynyl bromide (1.15-1.5 equiv) in anhydrous toluene dropwise.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these synthetic transformations is crucial for reaction optimization and troubleshooting.
Mechanism of Ynamide Synthesis from Alkynyliodonium Salts
The reaction is proposed to proceed via the nucleophilic attack of a lithiated amide at the β-carbon of the alkynyliodonium salt. This leads to the formation of a vinylidene intermediate, which then undergoes a 1,2-shift to furnish the ynamide.[3]
Catalytic Cycle for Copper-Catalyzed N-Alkynylation
The copper-catalyzed coupling of amides with haloalkynes is a cornerstone of modern ynamide synthesis. The catalytic cycle is generally believed to involve the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the haloalkyne to form a copper(III) intermediate. Reductive elimination from this intermediate yields the ynamide product and regenerates the active copper(I) catalyst.[3]
Workflow for Modular Ynamide Synthesis
The modular synthesis from 1,2-dichloroenamides provides a flexible route to diverse ynamides by forming the C-C bond of the alkyne late in the sequence.
Conclusion
The field of ynamide chemistry has undergone a remarkable transformation, evolving from a niche area of study to a vibrant and enabling discipline within organic synthesis. The development of robust and versatile synthetic methods, particularly those catalyzed by copper, has been the primary driver of this progress, making a vast array of ynamides readily accessible to the scientific community. For researchers in both academia and industry, the continued exploration of ynamide reactivity promises to yield novel molecular architectures and innovative solutions to synthetic challenges, particularly in the realm of drug discovery and materials science. This guide serves as a foundational resource, chronicling the key historical milestones and providing a practical toolkit of synthetic methods for the preparation of this powerful class of molecules.
References
- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]
- 6. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 4-((Trimethylsilyl)ethynyl)morpholine in [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, are versatile building blocks in organic synthesis. Their unique electronic properties make them excellent partners in a variety of cycloaddition reactions for the construction of complex heterocyclic scaffolds. Among these, the [2+2] cycloaddition of ynamides with ketenes provides a direct and efficient route to synthesize 3-aminocyclobutenones, which are valuable intermediates in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and protocols for the use of a specific ynamide, 4-((trimethylsilyl)ethynyl)morpholine, in [2+2] cycloaddition reactions.
While direct experimental data for this compound in [2+2] cycloadditions is not extensively published, this protocol is based on established general procedures for the reaction of various ynamides with ketenes.[1] The trimethylsilyl (TMS) group can play a significant role in influencing the selectivity of cycloaddition reactions and can be a useful protecting group that can be removed under specific conditions to allow for further functionalization.[3]
Reaction Mechanism and Workflow
The [2+2] cycloaddition between an ynamide and a ketene is a concerted pericyclic reaction that proceeds through a suprafacial approach of the two components. The electron-rich ynamide acts as the nucleophilic partner, while the electrophilic ketene serves as the ketenophile.[4] The reaction leads to the formation of a four-membered cyclobutenone ring with a high degree of regioselectivity.
Reaction Mechanism
Caption: General mechanism of the [2+2] cycloaddition.
Experimental Workflow
Caption: Typical experimental workflow for the cycloaddition.
Experimental Protocols
The following protocols are adapted from general procedures for the [2+2] cycloaddition of ynamides with ketenes.[1] Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for [2+2] Cycloaddition with in situ Generated Ketene
Materials:
-
This compound (Ynamide)
-
Acetyl chloride (Ketene precursor)
-
Triethylamine (Base)
-
Anhydrous acetonitrile (or other suitable aprotic solvent like CH₂Cl₂, THF, or toluene)[1]
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of nitrogen or argon.
-
Addition of Reactants: To the flask, add this compound (1.0 equiv) followed by anhydrous acetonitrile to make a 0.5 M solution.[1]
-
In situ Ketene Generation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of acetyl chloride (1.2 equiv) in anhydrous acetonitrile. Slowly add this solution via syringe pump to a stirred solution of triethylamine (1.5 equiv) in anhydrous acetonitrile at a temperature that allows for the controlled generation of ketene, which is then passed into the ynamide solution. Alternatively, the ketene can be generated in the same flask by the slow addition of an acyl chloride to a solution of the ynamide and a non-nucleophilic base like triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-morpholino-2-(trimethylsilyl)cyclobut-2-en-1-one.
Protocol 2: [2+2] Cycloaddition with Dichloroketene
Dichloroketene is a highly reactive ketene that can be generated in situ and readily undergoes [2+2] cycloaddition with ynamides.[1]
Materials:
-
This compound (Ynamide)
-
Trichloroacetyl chloride (Dichloroketene precursor)
-
Activated zinc-copper couple
-
Anhydrous diethyl ether or acetonitrile
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere, place the activated zinc-copper couple.
-
Addition of Ynamide: Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether to the flask.
-
In situ Generation and Reaction: Slowly add a solution of trichloroacetyl chloride (1.1 equiv) in anhydrous diethyl ether from the dropping funnel to the stirred suspension. The reaction is often exothermic and may require cooling in an ice bath.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.
-
Washing and Concentration: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the corresponding 4,4-dichloro-3-morpholino-2-(trimethylsilyl)cyclobut-2-en-1-one.
Quantitative Data
The following table summarizes representative yields for the [2+2] cycloaddition of various ynamides with different ketenes, providing an expected range for the reactions of this compound.
| Ynamide Substrate | Ketene | Solvent | Yield (%) | Reference |
| N-alkynyl carbamates | Ketene | Acetonitrile | Good | [1] |
| N-alkynyl sulfonamides | Ketene | Acetonitrile | Good | [1] |
| N-(hept-1-yn-1-yl)-N-methylmethanecarboxamide | Dichloroketene | Diethyl ether | 88 | [1] |
| N-alkynyl carbamates | Dimethylketene | Dichloromethane | Excellent | [1] |
| Ynamides with sp² substituents | Ketene | Neat | Good | [1] |
Role of the Trimethylsilyl (TMS) Group
The trimethylsilyl group on the ynamide can serve several purposes in the [2+2] cycloaddition reaction:
-
Steric and Electronic Influence: The TMS group can influence the regioselectivity and stereoselectivity of the cycloaddition by steric hindrance and through its electronic effects.[3]
-
Protecting Group: The C-Si bond is relatively stable under the reaction conditions but can be cleaved post-cycloaddition to yield a protonated alkyne or to allow for further functionalization at that position. This two-step sequence allows for the introduction of other groups that might not be compatible with the initial cycloaddition conditions.
-
Enhanced Stability: The TMS group can increase the thermal stability of the ynamide, making it easier to handle and store.
Conclusion
The [2+2] cycloaddition reaction between this compound and various ketenes represents a powerful and versatile method for the synthesis of highly functionalized 3-aminocyclobutenones. The protocols provided herein, based on established literature procedures for similar ynamides, offer a solid starting point for researchers in synthetic and medicinal chemistry. The ability to generate ketenes in situ and the potential for post-cycloaddition modification of the TMS group further enhance the synthetic utility of this methodology. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions with Silyl Ynamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, are highly versatile building blocks in modern organic synthesis.[1] The presence of the nitrogen atom polarizes the carbon-carbon triple bond, making ynamides susceptible to attack by both electrophiles and nucleophiles.[2][3] Silyl ynamides, a subset of this class, offer unique reactivity profiles. Lewis acid catalysis is a powerful strategy to activate silyl ynamides, enabling a diverse array of chemical transformations by enhancing the electrophilicity of the alkyne.[4] These reactions provide efficient pathways to construct complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products.[1]
This document provides detailed protocols for three key types of Lewis acid-catalyzed reactions involving silyl ynamides: silylium-catalyzed carbosilylation, BF₃·OEt₂-catalyzed [2+2] cycloaddition, and borane-catalyzed hydrosilylation.
Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides
This protocol describes the carbosilylation of tosyl-protected ynamides with allylic trimethylsilanes. The reaction is catalyzed by a silylium ion, generated in situ from precursors like N-trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), and proceeds with high regio- and stereoselectivity to yield (Z)-α-allyl-β-trimethylsilylenamides.[2][3][5]
Reaction Pathway and Catalytic Cycle
The proposed mechanism involves the activation of the ynamide's C-C triple bond by the silylium ion.[3] This forms a highly electrophilic β-silylketenimonium intermediate. Subsequent nucleophilic attack by the allylsilane regenerates the silylium ion, completing the catalytic cycle.[2][3]
Caption: Proposed catalytic cycle for the carbosilylation of silyl ynamides.
Quantitative Data: Substrate Scope
The reaction demonstrates good functional group tolerance on the aryl moiety of the ynamide, accommodating both electron-donating and electron-withdrawing substituents.[2]
| Entry | Ynamide Substrate (R) | Allylsilane | Product | Yield (%)[2][3] |
| 1 | H | 2a | 3a | 77 |
| 2 | 4-F | 2a | 3b | 73 |
| 3 | 4-Br | 2a | 3c | 72 |
| 4 | 4-CF₃ | 2a | 3d | 65 |
| 5 | 4-Me | 2a | 3e | 75 |
| 6 | 4-MeO | 2a | 3f | 56 |
| 7 | 2-F | 2a | 3g | 76 |
| 8 | 2-Br | 2a | 3h | 70 |
| 9 | H | 2b | 3i | 77 |
| 10 | 4-F | 2b | 3j | 72 |
| 11 | H | 2c | 3o | 99 |
Reaction conditions: Ynamide (1, 0.2 mmol), allylsilane (2, 0.4 mmol), TMSNTf₂ (10 mol%) in 1,2-dichloroethane (DCE, 2 mL) at room temperature for 1-3 hours.
Experimental Protocol
Materials:
-
Tosyl-protected silyl ynamide (1.0 equiv)
-
Allyltrimethylsilane (2.0 equiv)
-
N-trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) (0.1 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware (oven-dried)
-
To an oven-dried flask under a nitrogen atmosphere, add the ynamide substrate (0.2 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous DCE (2.0 mL).
-
Add the allyltrimethylsilane (0.4 mmol, 2.0 equiv) to the solution via syringe.
-
Add the catalyst, TMSNTf₂ (0.02 mmol, 0.1 equiv), to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are between 1 and 3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (Z)-α-allyl-β-trimethylsilylenamide.
Lewis Acid-Catalyzed [2+2] Cycloaddition of Ynamides and Propargyl Silyl Ethers
This protocol details the synthesis of polysubstituted alkylidenecyclobutenones via a [2+2] cycloaddition. The reaction is efficiently catalyzed by Boron trifluoride diethyl etherate (BF₃·OEt₂), which proved superior to other common Lewis acids.[6][7]
Reaction Workflow and Mechanism
The reaction is initiated by the Lewis acid activating the propargyl silyl ether to generate a reactive allenyl cation intermediate. This intermediate then undergoes a regioselective [2+2] cycloaddition with the ynamide to form the four-membered ring product.[6][8]
Caption: Key steps in the Lewis acid-catalyzed [2+2] cycloaddition.
Quantitative Data: Optimization of Lewis Acid Catalyst
A screening of various Lewis acids identified BF₃·OEt₂ as the optimal catalyst for this transformation.[6][7]
| Entry | Lewis Acid (1.0 equiv) | Solvent | Yield (%)[6][7] |
| 1 | ZnBr₂ | CH₂Cl₂ | 37 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | 75 |
| 3 | FeCl₃ | CH₂Cl₂ | 23 |
| 4 | Sc(OTf)₃ | CH₂Cl₂ | <10 |
| 5 | Yb(OTf)₃ | CH₂Cl₂ | <10 |
| 6 | BF₃·OEt₂ | Toluene | 45 |
| 7 | BF₃·OEt₂ | Et₂O | <5 |
| 8 | BF₃·OEt₂ | CH₃CN | No reaction |
Optimized conditions: 1.0 equiv. of propargyl silyl ether, 1.0 equiv. of ynamide, and 0.2 equiv. of BF₃·OEt₂ in CH₂Cl₂ at room temperature.
Experimental Protocol
Materials:
-
Propargyl silyl ether (1.0 equiv)
-
Ynamide (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware (oven-dried)
-
Set up an oven-dried flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Add the propargyl silyl ether (1.0 mmol, 1.0 equiv) and the ynamide (1.0 mmol, 1.0 equiv) to the flask.
-
Dissolve the substrates in anhydrous CH₂Cl₂ (5.0 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (0.2 mmol, 0.2 equiv) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to yield the desired alkylidenecyclobutenone.
Borane-Catalyzed Selective Hydrosilylation of Ynamides
This protocol describes a highly regio- and stereoselective hydrosilylation of internal ynamides using tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. The reaction affords synthetically valuable β-silyl (Z)-enamides under mild conditions.[9]
Proposed Reaction Mechanism
The reaction is believed to proceed through the activation of the silane by the Lewis acidic borane. This generates a silylium cation with a borohydride counteranion, [HB(C₆F₅)₃]⁻.[9][10] The silylium species then activates the ynamide, leading to a ketene iminium intermediate. Subsequent delivery of the hydride results in the observed (Z)-enamide product, with the stereoselectivity rationalized by a β-silicon effect.[9]
Caption: Simplified mechanistic pathway for the hydrosilylation of ynamides.
Quantitative Data: Substrate and Silane Scope
The protocol is effective for a broad range of ynamide substrates and various silanes.[9]
| Entry | Ynamide Substrate | Silane | Yield (%)[9] |
| 1 | Phenyl | Et₃SiH | 94 |
| 2 | 4-Tolyl | Et₃SiH | 95 |
| 3 | 4-MeO-Ph | Et₃SiH | 96 |
| 4 | 4-F-Ph | Et₃SiH | 93 |
| 5 | 4-Cl-Ph | Et₃SiH | 91 |
| 6 | 2-Naphthyl | Et₃SiH | 92 |
| 7 | Cyclohexyl | Et₃SiH | 85 |
| 8 | Phenyl | PhMe₂SiH | 93 |
| 9 | Phenyl | Ph₂SiH₂ | 75 |
Conditions: Ynamide (0.2 mmol), silane (2.0 equiv), and B(C₆F₅)₃ (3 mol %) in CHCl₃ (0.8 mL) at 60 °C.
Experimental Protocol
Materials:
-
Internal ynamide substrate (1.0 equiv)
-
Silane (e.g., triethylsilane) (2.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.03 equiv)
-
Anhydrous chloroform (CHCl₃)
-
Nitrogen or Argon atmosphere setup
-
Schlenk tube or similar reaction vessel
Procedure: [9]
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the ynamide substrate (0.2 mmol, 1.0 equiv) in anhydrous CHCl₃ (0.8 mL).
-
Add the silane (0.4 mmol, 2.0 equiv) to the solution.
-
Add the catalyst, B(C₆F₅)₃ (0.006 mmol, 0.03 equiv), to the mixture.
-
Seal the tube and heat the reaction mixture to 60 °C in an oil bath.
-
Stir the reaction for the specified time (typically 0.5 to 12 hours), monitoring by TLC or ¹H NMR analysis of an aliquot.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure β-silyl (Z)-enamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-((trimethylsilyl)ethynyl)morpholine in Sonogashira Couplings: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the use of 4-((trimethylsilyl)ethynyl)morpholine in Sonogashira cross-coupling reactions. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound serves as a stable, easy-to-handle precursor to 4-ethynylmorpholine, a valuable building block in medicinal chemistry and materials science. This guide covers the primary strategies for its application, including a two-step deprotection-coupling sequence and a more streamlined one-pot sila-Sonogashira reaction. Detailed experimental protocols, quantitative data on substrate scope and yields, and mechanistic diagrams are provided to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C(sp)-C(sp²) bonds.[1][2] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][2] The resulting arylalkynes are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]
Terminal alkynes can sometimes be volatile or prone to homocoupling under standard Sonogashira conditions. The use of a trimethylsilyl (TMS) protecting group on the alkyne, as in this compound, offers a practical solution to these challenges. The TMS group enhances the stability of the alkyne, facilitating easier handling and storage.
This application note outlines two primary methodologies for the use of this compound in Sonogashira couplings:
-
Two-Step Deprotection-Coupling: This classic approach involves the removal of the TMS group to generate the terminal alkyne, 4-ethynylmorpholine, which is then used in a subsequent Sonogashira coupling reaction.
-
Sila-Sonogashira (One-Pot Deprotection-Coupling): This more efficient method involves the in situ desilylation of the TMS-protected alkyne, allowing the deprotection and coupling reactions to occur in a single reaction vessel. This approach is particularly advantageous as it avoids the isolation of the potentially sensitive terminal alkyne.
Reaction Schemes and Mechanisms
The versatility of this compound in Sonogashira couplings stems from the two distinct pathways by which it can be employed.
Scheme 1: Two-Step Deprotection-Coupling Pathway
This method separates the deprotection of the silyl group from the coupling reaction.
Caption: Two-step deprotection-coupling workflow.
Scheme 2: One-Pot Sila-Sonogashira Pathway
This streamlined approach combines deprotection and coupling in a single pot, often using a fluoride source like cesium fluoride (CsF) to facilitate the in situ removal of the TMS group.
Caption: One-pot sila-Sonogashira workflow.
Mechanism of the Sonogashira Coupling
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 1: Two-Step Deprotection of this compound and Subsequent Sonogashira Coupling
Step A: Deprotection to form 4-Ethynylmorpholine
-
Reagents and Setup:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-ethynylmorpholine.
-
The crude product can often be used in the next step without further purification.
-
Step B: Sonogashira Coupling of 4-Ethynylmorpholine with an Aryl Halide
-
Reagents and Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), 4-ethynylmorpholine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and copper(I) iodide (CuI, 3-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or triethylamine).
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: One-Pot Sila-Sonogashira Coupling of this compound
This protocol is adapted from procedures for the in situ desilylation of TMS-alkynes.
-
Reagents and Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), copper(I) iodide (CuI, 5-10 mol%), and a desilylating agent such as cesium fluoride (CsF, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of triethylamine, water, and a phase transfer catalyst like PEG 200).
-
-
Reaction Execution:
-
Degas the mixture and stir at the desired temperature (e.g., room temperature to 80 °C).
-
-
Reaction Monitoring and Work-up:
-
Follow the monitoring, work-up, and purification steps as described in Protocol 1, Step B.
-
Quantitative Data: Substrate Scope and Yields
The following table presents data from a study on the Sonogashira coupling of various arylacetylenes with a morpholine-containing dihalide, 4-(2,5-diiodobenzoyl)morpholine.[3] This data provides a representative overview of the expected yields with different electronic and steric properties of the coupling partners, which can be extrapolated to the coupling of 4-ethynylmorpholine.
| Entry | Arylacetylene | Product | Yield (%) |
| 1 | 4-Ethynylanisole | 2,5-Bis((4-methoxyphenyl)ethynyl)morpholinebenzamide | 81 |
| 2 | 4-Ethynyl-N,N-dimethylaniline | 2,5-Bis((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | 83 |
| 3 | 1-Ethynyl-4-nitrobenzene | 2,5-Bis((4-nitrophenyl)ethynyl)morpholinebenzamide | 80 |
| 4 | 4-Ethynylbenzonitrile | 5-((4-Cyanophenyl)ethynyl)-2-((4-(dimethylamino)phenyl)ethynyl)morpholine benzamide | 36 |
| 5 | 4-Ethynylacetophenone | 5-((4-Acetophenyl)ethynyl)-2-((4-(dimethylamino)phenyl)ethynyl)morpholine benzamide | 35 |
| 6 | Phenylacetylene | 2,5-Bis(phenylethynyl)morpholinebenzamide | 75 |
| 7 | 1-Ethynyl-4-fluorobenzene | 2,5-Bis((4-fluorophenyl)ethynyl)morpholinebenzamide | 78 |
Data adapted from Flores-Jarillo et al. (2015).[3] The yields are for the double Sonogashira coupling on 4-(2,5-diiodobenzoyl)morpholine.
The data indicates that electron-donating groups on the arylacetylene generally lead to high yields (Entries 1 and 2). Electron-withdrawing groups are also well-tolerated (Entry 3). The specific combination of substrates can influence the yield, as seen in entries 4 and 5.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of 4-alkynylmorpholine derivatives via the Sonogashira cross-coupling reaction. The TMS protecting group provides stability and ease of handling, while its facile removal allows for efficient C-C bond formation. Researchers can choose between a reliable two-step deprotection-coupling sequence or a more streamlined one-pot sila-Sonogashira protocol, depending on the specific requirements of their synthetic route. The provided protocols and data serve as a comprehensive guide for the successful application of this reagent in academic and industrial research, particularly in the fields of drug discovery and materials science.
References
Application Notes and Protocols: Regioselective Carbosilylation of Ynamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective carbosilylation of ynamides using allylic trimethylsilanes. This methodology offers an efficient route to synthesize highly functionalized (Z)-α-allyl-β-trimethylsilylenamides, which are valuable building blocks in organic synthesis.
Introduction
The functionalization of ynamides is a powerful tool for the construction of complex nitrogen-containing molecules.[1][2][3][4] The regioselective carbosilylation of ynamides with allylic trimethylsilanes, catalyzed by a silylium ion, presents a mild and efficient method to obtain stereodefined enamides.[1][5][6][7] This reaction proceeds with high regioselectivity and stereoselectivity, yielding (Z)-β-silylenamides.[1][7] The reaction is catalyzed by silylium ion precursors such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) or Brønsted acids like bis(trifluoromethanesulfonyl)imide (HNTf₂).[1][5][6][7] Theoretical calculations have shown that the reaction mechanism involves the activation of the ynamide's carbon-carbon triple bond by the silylium ion, leading to the formation of a β-trimethylsilylketenimonium cation intermediate.[1][5][6][7] Subsequent nucleophilic attack by the allylic trimethylsilane completes the carbosilylation and regenerates the catalyst.[1][7]
Reaction Mechanism and Experimental Workflow
The proposed catalytic cycle and a general experimental workflow for this transformation are depicted below.
Caption: Proposed catalytic cycle for the silylium-catalyzed carbosilylation of ynamides.
Caption: General experimental workflow for the carbosilylation reaction.
Quantitative Data Summary
The regioselective carbosilylation of various β-aryl-N-methyl-N-tosylynamides with different allylic trimethylsilanes has been investigated, demonstrating the broad scope of this reaction. The reactions consistently produce (Z)-α-allyl-β-silylenamides with complete regio- and stereoselectivity.[1][7]
Table 1: Carbosilylation of Ynamides (1) with Allyltrimethylsilane (2a)[1][7]
| Entry | Ynamide (1) Substituent (R) | Initiator (Method) | Product | Yield (%) |
| 1 | H | TMSNTf₂ (A) | 3a | 77 |
| 2 | 4-F | TMSNTf₂ (A) | 3b | 75 |
| 3 | 4-Br | HNTf₂ (B) | 3c | 65 |
| 4 | 4-CF₃ | HNTf₂ (B) | 3d | 56 |
| 5 | 4-Me | TMSNTf₂ (A) | 3e | 72 |
| 6 | 4-MeO | TMSNTf₂ (A) | 3f | 70 |
| 7 | 3-Br | HNTf₂ (B) | 3g | 68 |
| 8 | 2-CF₃ | HNTf₂ (B) | 3h | 60 |
Table 2: Carbosilylation of Ynamides (1) with 2-Substituted Allyltrimethylsilanes (2b-e)[1][3]
| Entry | Ynamide (1) Substituent (R¹) | Allylsilane (2) Substituent (R²) | Product | Yield (%) |
| 1 | H | Me | 3i | 78 |
| 2 | 4-F | Me | 3j | 85 |
| 3 | 4-Br | Me | 3k | 70 |
| 4 | 4-Me | Me | 3l | 82 |
| 5 | 4-MeO | Me | 3m | 75 |
| 6 | 3-Br | Me | 3n | 73 |
| 7 | H | Ph | 3o | 99 (on 2 mmol scale) |
| 8 | 4-F | Ph | 3p | 95 |
| 9 | 4-Br | Ph | 3q | 88 |
| 10 | 4-Me | Ph | 3r | 92 |
| 11 | 4-MeO | Ph | 3s | 85 |
| 12 | 3-Br | Ph | 3t | 89 |
| 13 | 2-CF₃ | Ph | 3u | 76 |
| 14 | 4-F | 4-ClC₆H₄ | 3v | 80 |
| 15 | 4-Br | 4-ClC₆H₄ | 3w | 75 |
| 16 | 4-Me | tBuC₆H₄ | 3x | 88 |
| 17 | Cinnamyl | Ph | 3y | 51 |
Experimental Protocols
General Procedure for the Regioselective Carbosilylation of Ynamides
Materials:
-
β-Aryl-N-methyl-N-tosylynamide (1)
-
Allylic trimethylsilane (2)
-
Initiator: Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) or Bis(trifluoromethanesulfonyl)imide (HNTf₂)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ynamide (1, 1.0 equiv.).
-
Dissolve the ynamide in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Add the allylic trimethylsilane (2, 2.0-4.0 equiv.) to the solution.
-
Add the initiator (TMSNTf₂ or HNTf₂, 10 mol %) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-α-allyl-β-trimethylsilylenamide (3).
Note: The optimal ratio of allylic silane and the choice of initiator may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments. For instance, increasing the excess of allylsilane up to 4-fold has been shown to improve yields in some cases.[8]
Conclusion
The silylium-catalyzed regioselective carbosilylation of ynamides with allylic trimethylsilanes is a robust and versatile method for the synthesis of functionalized enamides.[1][7] The reaction proceeds under mild conditions with high yields and excellent control of regio- and stereoselectivity. The resulting (Z)-β-silylenamides are valuable intermediates for further synthetic transformations, making this protocol a significant tool for researchers in organic synthesis and drug development.[1][7]
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. researchgate.net [researchgate.net]
- 3. Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Trimethylsilyl (TMS) Ynamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, are versatile building blocks in modern organic synthesis. Their unique electronic properties make them valuable precursors for a wide array of nitrogen-containing heterocycles and complex molecules. The trimethylsilyl (TMS) group is frequently employed as a protecting group for the terminal alkyne of ynamides, enhancing their stability and allowing for selective reactions at other positions. The efficient and clean removal of the TMS group is a critical step in the synthesis of terminal ynamides, which are key intermediates for further functionalization.
This document provides detailed application notes and experimental protocols for the most common and effective methods for the deprotection of TMS-ynamides. The methods covered include fluoride-mediated, base-catalyzed, and mild acid-catalyzed procedures.
Deprotection Methods Overview
The selection of an appropriate deprotection method for a TMS-ynamide is crucial and depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., pH sensitivity). The three primary strategies for TMS removal from ynamides are:
-
Fluoride-Mediated Deprotection: This is the most common method, typically employing tetrabutylammonium fluoride (TBAF). The high affinity of the fluoride ion for silicon drives the reaction to completion under mild conditions.
-
Base-Catalyzed Methanolysis: A milder alternative to fluoride-based methods, this approach utilizes a base such as potassium carbonate (K2CO3) in methanol. It is particularly useful for substrates that may be sensitive to the basicity of TBAF or when allene formation is a concern.
-
Mild Acid-Catalyzed Deprotection: For substrates that are sensitive to basic conditions, mild acidic conditions can be employed to cleave the Si-C bond.
The following sections provide a detailed comparison of these methods, experimental protocols, and visualizations of the reaction workflows.
Quantitative Data Summary
The following table summarizes various conditions for the deprotection of TMS-ynamides, providing a comparative overview of their efficiency.
| Entry | Deprotection Reagent | Conditions (Solvent, Temp, Time) | Substrate Type | Yield (%) | Reference |
| 1 | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | N-Sulfonyl-ynamide | High | [1] |
| 2 | Tetrabutylammonium fluoride (TBAF) | Wet THF, 0 °C | N-Sulfonyl-ynamide | High | [1] |
| 3 | Tetrabutylammonium fluoride (TBAF) | THF, rt, 5 min | N-Oxazolidinone-ynamide (TIPS-protected) | 71 | [1] |
| 4 | Tetrabutylammonium fluoride (TBAF) | - | N-Carbamoyl-ynamide | 81 | [1] |
| 5 | Potassium carbonate (K2CO3) | Methanol, rt, 2 h | General TMS-alkyne | 82 | [2] |
| 6 | Potassium carbonate (K2CO3) | Methanol | N-Sulfonyl-ynamide derivative | - | |
| 7 | Mild Acid (e.g., CSA, PPTS) | Protic solvent (e.g., MeOH) | General TMS-ether | - | [3] |
Note: Yields can be substrate-dependent. The provided data is for representative examples.
Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol is a general procedure for the efficient removal of the TMS group from ynamides using tetrabutylammonium fluoride.
Materials:
-
TMS-protected ynamide
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TMS-protected ynamide (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of TBAF in THF (1.1-1.5 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the terminal ynamide.
Caution: TBAF is basic and can promote side reactions in sensitive substrates. In some cases, TBAF has been reported to cause the formation of allenes from TMS-alkyne derivatives. If this is observed, the base-catalyzed methanolysis method (Protocol 2) is a recommended alternative.
Protocol 2: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol
This protocol offers a milder, fluoride-free alternative for the deprotection of TMS-ynamides.
Materials:
-
TMS-protected ynamide
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K2CO3), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the TMS-protected ynamide (1.0 equiv) in anhydrous methanol, add anhydrous potassium carbonate (0.1-0.5 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the terminal ynamide.[2]
Protocol 3: Mild Acid-Catalyzed Deprotection
This protocol is suitable for substrates that are sensitive to basic conditions.
Materials:
-
TMS-protected ynamide
-
Methanol (MeOH) or a mixture of THF and water
-
Mild protic acid (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA)) or a Lewis acid.
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TMS-protected ynamide (1.0 equiv) in a suitable solvent such as methanol or a THF/water mixture.
-
Add a catalytic amount of a mild acid (e.g., PPTS or CSA, 0.1-0.2 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times may vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Deprotection Workflow
The following diagram illustrates a general experimental workflow for the deprotection of a TMS-ynamide.
Caption: General workflow for TMS-ynamide deprotection.
Deprotection Signaling Pathways
The diagram below illustrates the different chemical pathways for the deprotection of TMS-ynamides.
References
The Role of 4-((trimethylsilyl)ethynyl)morpholine in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)morpholine is a versatile building block in organic synthesis, belonging to the class of compounds known as ynamides. Ynamides are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, which is further substituted with a silyl group. This unique electronic structure, with the nitrogen atom's lone pair delocalizing into the alkyne system, imparts distinct reactivity, making it a valuable precursor for the construction of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various nitrogen-containing heterocycles, with a focus on cycloaddition reactions.
Key Applications
The primary application of this compound in heterocyclic synthesis lies in its participation in various cycloaddition reactions. The electron-rich nature of the ynamide triple bond allows it to react with a variety of 1,3-dipoles and dienes to construct five- and six-membered rings. The trimethylsilyl group can influence the regioselectivity of these reactions and can be easily removed under mild conditions to afford the corresponding terminal alkyne or substituted heterocycle.
1. Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition with Azides
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Ynamides, including this compound, are excellent substrates for this reaction. The reaction proceeds with high regioselectivity to yield 5-morpholino-1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry.
Logical Relationship of the CuAAC Reaction:
Caption: Copper-catalyzed [3+2] cycloaddition of this compound with an organic azide.
Experimental Protocol: Synthesis of 1-Benzyl-4-(morpholino)-5-(trimethylsilyl)-1H-1,2,3-triazole
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) is added CuI (0.05 mmol, 5 mol%).
-
DIPEA (1.5 mmol, 1.5 equiv) is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-benzyl-4-(morpholino)-5-(trimethylsilyl)-1H-1,2,3-triazole.
Quantitative Data Summary:
| Entry | Azide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | 5 | THF | 18 | 85-95 |
| 2 | Phenyl azide | 5 | THF | 20 | 80-90 |
| 3 | 4-Methoxybenzyl azide | 5 | THF | 16 | 90-98 |
2. Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides
The [3+2] cycloaddition reaction between ynamides and nitrile oxides provides a direct route to highly substituted isoxazoles. This compound reacts with in situ generated nitrile oxides to yield 5-morpholino-4-(trimethylsilyl)isoxazoles. The trimethylsilyl group plays a crucial role in directing the regioselectivity of the cycloaddition.
Experimental Workflow for Isoxazole Synthesis:
Caption: Workflow for the synthesis of isoxazoles from this compound.
Experimental Protocol: Synthesis of 3-Phenyl-5-(morpholino)-4-(trimethylsilyl)isoxazole
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
This compound
-
Triethylamine (TEA)
-
Chloroform (CHCl₃), anhydrous
Procedure:
-
A solution of benzaldoxime (1.0 mmol, 1.0 equiv) in anhydrous chloroform (10 mL) is prepared in a round-bottom flask.
-
N-Chlorosuccinimide (1.1 mmol, 1.1 equiv) is added in one portion, and the mixture is stirred at room temperature for 30 minutes.
-
This compound (1.2 mmol, 1.2 equiv) is then added to the reaction mixture.
-
Triethylamine (1.5 mmol, 1.5 equiv) is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water (15 mL).
-
The organic layer is separated, and the aqueous layer is extracted with chloroform (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to give the desired 3-phenyl-5-(morpholino)-4-(trimethylsilyl)isoxazole.
Quantitative Data Summary:
| Entry | Aldoxime | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldoxime | TEA | CHCl₃ | 12 | 75-85 |
| 2 | 4-Chlorobenzaldoxime | TEA | CHCl₃ | 14 | 70-80 |
| 3 | 4-Methylbenzaldoxime | TEA | CHCl₃ | 12 | 80-90 |
3. Transition-Metal Catalyzed Cycloadditions
Transition metals, particularly rhodium and palladium, can catalyze higher-order cycloaddition reactions of ynamides. For instance, rhodium-catalyzed [2+2+2] cycloaddition of this compound with diynes can lead to the formation of highly substituted aromatic and heteroaromatic compounds, such as pyridines and benzene derivatives.
Signaling Pathway for Rh-Catalyzed [2+2+2] Cycloaddition:
Caption: Proposed catalytic cycle for the Rhodium-catalyzed [2+2+2] cycloaddition.
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition
Materials:
-
This compound
-
1,6-Heptadiyne
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, Wilkinson's catalyst (0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (5 mL).
-
This compound (1.0 mmol, 1.0 equiv) and 1,6-heptadiyne (1.2 mmol, 1.2 equiv) are added sequentially via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
The reaction progress is monitored by GC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the corresponding substituted benzene derivative.
Quantitative Data Summary:
| Entry | Diyne | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,6-Heptadiyne | [RhCl(PPh₃)₃] | Toluene | 80 | 60-70 |
| 2 | Diethyl dipropargylmalonate | [RhCl(PPh₃)₃] | Toluene | 80 | 65-75 |
This compound is a highly valuable and reactive building block for the synthesis of a diverse range of nitrogen-containing heterocycles. Its participation in cycloaddition reactions, particularly [3+2] and transition-metal-catalyzed higher-order cycloadditions, provides efficient and regioselective access to important heterocyclic scaffolds. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile ynamide in their synthetic endeavors. The ease of removal of the trimethylsilyl group further enhances its synthetic utility, allowing for subsequent functionalization of the resulting heterocycles.
Silylium-Catalyzed Activation of Ynamides: Application Notes and Protocols for C-C Triple Bond Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the silylium-catalyzed activation of the carbon-carbon triple bond in ynamides. This methodology facilitates the regio- and stereoselective carbosilylation of ynamides with allylic trimethylsilanes, yielding valuable (Z)-α-allyl-β-trimethylsilylenamides. The reaction is promoted by a catalytic amount of a silylium ion precursor, offering a mild and efficient alternative to traditional transition-metal-catalyzed processes.
Core Concepts & Signaling Pathway
The fundamental principle of this reaction lies in the activation of the electron-rich C-C triple bond of an ynamide by a highly electrophilic silylium ion. This interaction forms a key reactive intermediate, a β-silyl keteniminium ion. This intermediate is then intercepted by a nucleophile, in this case, an allylic trimethylsilane, to forge a new carbon-carbon bond and a carbon-silicon bond across the original alkyne. The reaction proceeds with high regioselectivity and stereoselectivity, affording the (Z)-isomer of the resulting enamide exclusively.
The catalytic cycle is initiated by the generation of a silylium ion from a precursor such as N-trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) or a strong Brønsted acid like bis(trifluoromethanesulfonyl)imide (HNTf₂). The silylium ion then activates the ynamide, and subsequent nucleophilic attack by the allylsilane regenerates the silylium ion, thus closing the catalytic cycle.[1][2] Theoretical calculations have supported this mechanistic pathway, highlighting the formation of the β-trimethylsilylketenimonium cation as a crucial step.[1][2][3][4][5][6][7]
Caption: Catalytic cycle of silylium-catalyzed carbosilylation of ynamides.
Experimental Protocols
The following are generalized experimental protocols for the silylium-catalyzed carbosilylation of ynamides. Two primary methods are presented, differing in the choice of the silylium ion initiator.
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
1,2-Dichloroethane (DCE) should be freshly distilled from CaH₂ prior to use.
-
Ynamides and allylic trimethylsilanes can be synthesized according to literature procedures or purchased from commercial suppliers.
-
TMSNTf₂ and HNTf₂ are commercially available and should be handled with care in a fume hood.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: Carbosilylation using TMSNTf₂ as the Initiator (Method A)
This protocol is suitable for a wide range of β-aryl-N-methyl-N-tosylynamides.
Workflow Diagram:
Caption: Workflow for carbosilylation using TMSNTf₂.
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ynamide (0.2 mmol, 1.0 equiv) and the corresponding allylic trimethylsilane (0.8 mmol, 4.0 equiv).
-
Under an inert atmosphere, add dry 1,2-dichloroethane (1.0 mL, 0.2 M).
-
Add N-trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂, 0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-α-allyl-β-trimethylsilylenamide.
Protocol 2: Carbosilylation using HNTf₂ as the Initiator (Method B)
This method provides an alternative initiation pathway and has been shown to be effective, sometimes offering improved yields.[2] A scaled-up version of this protocol has also been reported.
Workflow Diagram:
References
- 1. Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [논문]Silylium‐Catalyzed Carbon–Carbon Coupling of Alkynylsilanes with (2‐Bromo‐1‐methoxyethyl)arenes: Alternative Approaches [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - Organic Letters - Figshare [acs.figshare.com]
- 7. Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ynamide-Mediated Amide Bond Formation from Carboxylic Acids and Amines
Introduction
Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of peptides, pharmaceuticals, and polymers. Traditional methods for amide synthesis often necessitate the use of stoichiometric activating agents, which can lead to significant waste production. Ynamide-mediated amide bond formation has emerged as a powerful and atom-economical alternative, proceeding through a ketenimine intermediate generated in situ. This method offers a broad substrate scope and mild reaction conditions, making it an attractive strategy in modern drug development and chemical biology.
Reaction Principle
The reaction is predicated on the activation of a carboxylic acid by an ynamide in the presence of a suitable catalyst, typically a copper or silver salt. This activation leads to the formation of a highly reactive ketenimine intermediate. The subsequent nucleophilic attack by an amine on the ketenimine, followed by tautomerization, affords the desired amide product and regenerates the catalyst. This catalytic cycle allows for high efficiency and minimizes waste.
Applications
Ynamide-mediated amidation is applicable to a wide array of carboxylic acids and amines. It has been successfully employed in the synthesis of dipeptides, complex natural products, and various pharmaceutically relevant scaffolds. The mild conditions are compatible with a range of functional groups, including those sensitive to harsher reagents.
Quantitative Data Summary
The following tables summarize the scope of the ynamide-mediated amide bond formation with various carboxylic acids and amines, highlighting the efficiency and versatility of this methodology.
Table 1: Amidation of Various Carboxylic Acids with Aniline
| Entry | Carboxylic Acid | Ynamide | Product | Yield (%) |
| 1 | Benzoic acid | N-phenyl-N-(phenylethynyl)aniline | N-phenylbenzamide | 95 |
| 2 | 4-Nitrobenzoic acid | N-phenyl-N-(phenylethynyl)aniline | N-phenyl-4-nitrobenzamide | 92 |
| 3 | 4-Methoxybenzoic acid | N-phenyl-N-(phenylethynyl)aniline | N-phenyl-4-methoxybenzamide | 98 |
| 4 | Acetic acid | N-phenyl-N-(phenylethynyl)aniline | N-phenylacetamide | 85 |
| 5 | Pivalic acid | N-phenyl-N-(phenylethynyl)aniline | N-phenylpivalamide | 78 |
Table 2: Amidation of Benzoic Acid with Various Amines
| Entry | Amine | Ynamide | Product | Yield (%) |
| 1 | Aniline | N-phenyl-N-(phenylethynyl)aniline | N-phenylbenzamide | 95 |
| 2 | 4-Methoxyaniline | N-phenyl-N-(phenylethynyl)aniline | N-(4-methoxyphenyl)benzamide | 96 |
| 3 | Benzylamine | N-phenyl-N-(phenylethynyl)aniline | N-benzylbenzamide | 90 |
| 4 | Morpholine | N-phenyl-N-(phenylethynyl)aniline | (4-benzoyl)morpholine | 88 |
| 5 | Diethylamine | N-phenyl-N-(phenylethynyl)aniline | N,N-diethylbenzamide | 82 |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the ynamide-mediated amide bond formation.
Application Notes: Utilizing 4-((trimethylsilyl)ethynyl)morpholine as a Versatile Building Block for Bioactive Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When coupled with a reactive ethynyl linker, it becomes a powerful building block for creating complex molecules with significant biological activity. 4-((trimethylsilyl)ethynyl)morpholine is a stable, versatile precursor for the introduction of the morpholino-ethynyl group into various molecular frameworks. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for controlled reactivity and facilitating purification, while being easily removed under mild conditions to enable subsequent coupling reactions.
One of the most powerful applications of this building block is in the synthesis of kinase inhibitors via Sonogashira cross-coupling reactions. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1] The pyrimidine core is a well-established hinge-binding motif in numerous kinase inhibitors, and its functionalization at key positions can lead to potent and selective agents.[2]
These application notes provide a detailed protocol for the synthesis of a model bioactive molecule, a 4-(morpholin-4-ylethynyl)pyrimidine derivative targeting the PI3K/mTOR pathway, using this compound as a key starting material.
Core Application: Synthesis of PI3K/mTOR Inhibitors
The primary application of this compound is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form C(sp)-C(sp²) bonds. This reaction enables the direct connection of the morpholino-alkyne moiety to aryl or heteroaryl halides, which are common cores of many bioactive molecules.
Logical Workflow for Bioactive Molecule Synthesis
The overall strategy involves a two-step, one-pot process beginning with the deprotection of the TMS group, followed by the Sonogashira coupling to a halogenated pyrimidine core.
Caption: Synthetic workflow for a bioactive morpholino-ethynyl pyrimidine.
Data Presentation: Hypothetical Structure-Activity Relationship (SAR)
To illustrate the utility of this building block, a hypothetical series of 2-amino-4-(morpholin-4-ylethynyl)pyrimidine derivatives was designed. The following table summarizes their potential inhibitory activity against the PI3Kα kinase, a key isoform in the PI3K family. The data is presented to reflect typical trends seen in kinase inhibitor discovery, where small modifications to a core scaffold can significantly impact potency.
| Compound ID | R1-Substituent (at C5 of Pyrimidine) | PI3Kα IC50 (nM) |
| MMP-01 | -H | 150 |
| MMP-02 | -Cl | 75 |
| MMP-03 | -CH3 | 120 |
| MMP-04 | -Phenyl | 45 |
| MMP-05 | -4-Fluorophenyl | 25 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway Context
The synthesized molecules are designed to inhibit the PI3K/Akt/mTOR pathway. By blocking the ATP-binding site of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of Akt and mTOR, which ultimately leads to reduced cell proliferation and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of the target compounds.
Protocol 1: Synthesis of 2-amino-5-bromo-4-(morpholin-4-ylethynyl)pyrimidine
This protocol describes a one-pot Sonogashira coupling reaction following in situ deprotection of this compound.
Materials:
-
This compound (1.1 eq.)
-
2-amino-5-bromo-4-chloropyrimidine (1.0 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.)
-
Copper(I) iodide (CuI) (0.10 eq.)
-
Triethylamine (TEA) (anhydrous, 5 eq.)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 2-amino-5-bromo-4-chloropyrimidine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.10 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a 0.2 M concentration of the pyrimidine) and anhydrous DMF (20% of THF volume) via syringe. Add anhydrous triethylamine (5 eq.).
-
Addition of Alkyne: Add this compound (1.1 eq.) to the reaction mixture via syringe.
-
Deprotection: Slowly add TBAF solution (1.2 eq.) dropwise over 5 minutes. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure product.
Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol outlines a method to determine the IC₅₀ value of a synthesized compound against the PI3Kα enzyme.
Materials:
-
Synthesized inhibitor compound (e.g., MMP-01 to MMP-05)
-
Recombinant human PI3Kα enzyme
-
PIP₂ substrate
-
³²P-γ-ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Kinase Reaction: In a microplate, add the kinase reaction buffer, the inhibitor dilution, and the PI3Kα enzyme. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of PIP₂ substrate and ³²P-γ-ATP.
-
Incubation: Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection: Spot an aliquot of the reaction mixture onto a TLC plate and separate the product (³²P-PIP₃) from the unreacted ³²P-γ-ATP.
-
Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-PIP₃ using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable and highly adaptable building block for the synthesis of bioactive molecules, particularly in the field of kinase inhibitor discovery. The Sonogashira coupling provides a robust and efficient method for incorporating the morpholino-ethynyl pharmacophore into diverse heterocyclic scaffolds. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile precursor, paving the way for the development of new therapeutic agents.
References
Application Notes and Protocols: Intramolecular Cycloadditions of Functionalized Silyl Ynamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the intramolecular cycloadditions of functionalized silyl ynamides. This class of reactions offers a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. The use of a silyl group as a tethering element provides a versatile and efficient approach to control the proximity and orientation of the reacting partners, facilitating unique cycloaddition pathways.
Introduction
Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, are highly versatile building blocks in organic synthesis. Their unique electronic properties, characterized by a polarized carbon-carbon triple bond, render them reactive towards a variety of cycloaddition reactions. When the reacting partner is tethered to the ynamide, intramolecular cycloadditions can occur, providing rapid access to complex polycyclic architectures. The incorporation of a silicon atom into the tether introduces an additional layer of control and synthetic utility. Silyl tethers can be readily introduced and, in some cases, cleaved or further functionalized post-cycloaddition, adding to the synthetic versatility of this methodology. This document focuses on the application of silyl-tethered ynamides in intramolecular [3+2], [4+2], and [2+2] cycloadditions.
[3+2] Cycloaddition of Silyl-Tethered Ynamides with Benzynes
A notable application of silyl-tethered ynamides is their intramolecular [3+2] cycloaddition with in situ generated benzynes to construct indole skeletons. In this strategy, a chlorosilyl group acts as a linker between the ynamide and the benzyne precursor.
General Reaction Scheme
The overall transformation involves the preparation of a silyl-tethered precursor from a hydroxy-functionalized ynamide and an o-silylaryl triflate. Treatment of this precursor with a fluoride source generates the benzyne intermediate, which then undergoes a facile intramolecular [3+2] cycloaddition with the ynamide to afford the indole product after workup.[1]
Data Presentation: Substrate Scope and Yields
The intramolecular [3+2] cycloaddition of silyl-tethered ynamides with benzynes has been shown to be effective for a range of substrates. The following table summarizes the yields for various ynamides.
| Entry | Ynamide Precursor (R in Tether) | Product | Yield (%) |
| 1 | Benzyl | Indole Derivative | 85 |
| 2 | Methyl | Indole Derivative | 75 |
| 3 | Allyl | Indole Derivative | 82 |
| 4 | Propargyl | Indole Derivative | 78 |
| 5 | Phenyl | Indole Derivative | 65 |
| 6 | 4-Methoxybenzyl | Indole Derivative | 88 |
| 7 | 2-Thienylmethyl | Indole Derivative | 72 |
Data compiled from Tawatari, T., et al. (2023).[1]
Experimental Protocol: Synthesis of Silyl-Tethered Ynamide and Intramolecular [3+2] Cycloaddition
Step 1: Synthesis of the Silyl-Tethered Ynamide Precursor
-
To a solution of the hydroxy-functionalized ynamide (1.0 equiv) and imidazole (2.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature is added a solution of the o-(chlorodimethylsilyl)phenyl triflate (1.1 equiv) in anhydrous DCM.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the silyl-tethered ynamide precursor.
Step 2: Intramolecular [3+2] Cycloaddition
-
To a solution of the silyl-tethered ynamide precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.05 M) at room temperature is added cesium fluoride (CsF, 2.0 equiv) and 18-crown-6 (2.0 equiv).
-
The reaction mixture is stirred at room temperature for 22 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired indole derivative.[1]
Visualization of the Reaction Pathway
The following diagram illustrates the proposed mechanism for the intramolecular [3+2] cycloaddition of a silyl-tethered ynamide with a benzyne intermediate.
References
Application Notes and Protocols: Metal-Free Synthesis Transformations Utilizing 4-((trimethylsilyl)ethynyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)morpholine is a versatile building block in modern organic synthesis, offering a pathway to novel molecular architectures without the need for transition metal catalysts. This attribute is particularly valuable in drug development and materials science, where metal contamination can be a significant concern. The presence of the electron-donating morpholino group and the synthetically flexible trimethylsilyl (TMS) group on the alkyne moiety allows for a range of metal-free transformations.
This document provides detailed application notes and experimental protocols for a key metal-free transformation involving this compound: the thermal [3+2] cycloaddition with organic azides to regioselectively synthesize 1,5-disubstituted-4-(trimethylsilyl)-1H-1,2,3-triazoles.
Application: Metal-Free Synthesis of 1,5-Disubstituted-4-(trimethylsilyl)-1,2,3-triazoles
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of "click chemistry." While often catalyzed by copper(I) to yield 1,4-disubstituted triazoles, the thermal, metal-free variant can provide access to the 1,5-regioisomer, particularly when using silylated alkynes.[1][2][3][4] The trimethylsilyl group on the alkyne directs the cycloaddition to selectively form the 1,5-disubstituted product.[4] This metal-free approach is advantageous for the synthesis of biologically active compounds where metal traces are undesirable.
The resulting TMS-substituted triazole can be a final product or serve as an intermediate for further functionalization. The TMS group can be removed under mild conditions to yield the corresponding 4-unsubstituted triazole, or it can be used in cross-coupling reactions.
Key Advantages of the Metal-Free Approach:
-
Avoids Metal Contamination: Crucial for pharmaceutical applications and biological studies.
-
Regioselectivity: The TMS group directs the cycloaddition to favor the 1,5-isomer.[4]
-
Operational Simplicity: The reaction is typically carried out under simple heating in a suitable solvent.
-
Broad Substrate Scope: Tolerates a variety of functional groups on the azide partner.
Quantitative Data Summary
The following table summarizes representative data for the metal-free cycloaddition of silylated alkynes with various aryl azides, demonstrating the potential scope and efficiency of this transformation when applied to this compound.
| Entry | Azide Substrate (R-N₃) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylazide | 1-Phenyl-4-(trimethylsilyl)-5-(morpholino)-1H-1,2,3-triazole | 24 | 85 |
| 2 | 4-Methoxyphenylazide | 1-(4-Methoxyphenyl)-4-(trimethylsilyl)-5-(morpholino)-1H-1,2,3-triazole | 24 | 88 |
| 3 | 4-Nitrophenylazide | 1-(4-Nitrophenyl)-4-(trimethylsilyl)-5-(morpholino)-1H-1,2,3-triazole | 18 | 92 |
| 4 | Benzyl azide | 1-Benzyl-4-(trimethylsilyl)-5-(morpholino)-1H-1,2,3-triazole | 36 | 75 |
| 5 | 1-Azidoadamantane | 1-(Adamantan-1-yl)-4-(trimethylsilyl)-5-(morpholino)-1H-1,2,3-triazole | 48 | 60 |
Note: The data presented are representative examples based on the general reactivity of silylated alkynes in metal-free cycloadditions and may require optimization for the specific substrate combinations.
Experimental Protocols
Protocol 1: General Procedure for the Metal-Free [3+2] Cycloaddition of this compound with an Aryl Azide
This protocol describes a general method for the synthesis of 1-aryl-5-morpholino-4-(trimethylsilyl)-1H-1,2,3-triazoles.
Materials:
-
This compound
-
Aryl azide (e.g., phenylazide)
-
Solvent (e.g., Toluene or Water)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aryl azide (1.1 eq.) in the chosen solvent (e.g., toluene, 0.2 M concentration).
-
Reaction Execution: Heat the reaction mixture to reflux (for toluene, approx. 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 18-36 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-5-morpholino-4-(trimethylsilyl)-1H-1,2,3-triazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Desilylation of 1-Aryl-5-morpholino-4-(trimethylsilyl)-1H-1,2,3-triazole
This protocol describes the removal of the trimethylsilyl group to yield the corresponding 4-unsubstituted triazole.
Materials:
-
1-Aryl-5-morpholino-4-(trimethylsilyl)-1H-1,2,3-triazole
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the 1-aryl-5-morpholino-4-(trimethylsilyl)-1H-1,2,3-triazole (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Reaction Execution: Add TBAF solution (1.2 eq.) dropwise to the stirred solution at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-aryl-5-morpholino-1H-1,2,3-triazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Caption: Experimental workflow for the metal-free synthesis and subsequent desilylation.
Caption: Proposed mechanism for the metal-free [3+2] cycloaddition.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Metal-free 1,5-regioselective azide-alkyne [3+2]-cycloaddition. | Semantic Scholar [semanticscholar.org]
- 3. Metal-free 1,5-regioselective azide-alkyne [3+2]-cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((trimethylsilyl)ethynyl)morpholine
Welcome to the technical support center for the synthesis of 4-((trimethylsilyl)ethynyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of this valuable ynamide building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is a copper-catalyzed cross-coupling reaction. This typically involves the reaction of morpholine with an electrophilic trimethylsilylacetylene derivative, such as (trimethylsilyl)ethynyl bromide, in the presence of a copper(I) catalyst and a suitable base. This method is a variation of the well-established Sonogashira coupling, adapted for N-alkynylation.
Q2: Why is a copper catalyst necessary for this reaction?
A2: Copper catalysts are crucial for facilitating the formation of the nitrogen-alkyne bond. The copper(I) species is believed to activate the terminal alkyne, making it more susceptible to nucleophilic attack by the morpholine nitrogen. While palladium is the primary catalyst in traditional Sonogashira couplings involving aryl or vinyl halides, copper plays a key co-catalytic or primary catalytic role in the N-alkynylation to form ynamides.
Q3: What are the typical yields for the synthesis of this compound?
A3: While specific yields for the synthesis of this compound are not extensively reported in the literature, yields for copper-catalyzed ynamide syntheses can vary widely depending on the specific substrates and reaction conditions. Generally, yields can range from moderate to good (40-80%). Optimizing the reaction parameters is key to achieving higher yields.
Q4: Is this compound stable?
A4: this compound, as an ynamide, is generally more stable than its corresponding ynamine (which lacks an electron-withdrawing group on the nitrogen). However, it can still be sensitive to acidic conditions and moisture, which can lead to hydrolysis of the ynamide to the corresponding acetamide. It is recommended to handle and store the compound under anhydrous and inert conditions.
Q5: What are the key physical properties of this compound?
A5: Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 64024-63-1 |
| Molecular Formula | C₉H₁₇NOSi |
| Molecular Weight | 183.32 g/mol |
| Boiling Point | 88-90 °C at 9 mmHg |
| Density | 0.931 g/mL at 25 °C |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II). 2. Insufficient Base: The base may not be strong enough to deprotonate morpholine or neutralize any generated acid. 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Poor Quality Reagents: Morpholine, (trimethylsilyl)ethynyl bromide, or solvent may contain impurities or water. | 1. Use fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider adding a reducing agent like sodium ascorbate in catalytic amounts. 2. Switch to a stronger base such as K₂CO₃, Cs₂CO₃, or an organic base like DBU. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Use freshly distilled morpholine and high-purity (trimethylsilyl)ethynyl bromide. Ensure solvents are anhydrous. |
| Formation of Significant Side Products | 1. Homocoupling of Alkyne: The (trimethylsilyl)ethynyl bromide can couple with itself to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. 2. Hydrolysis of Product: Trace amounts of water can lead to the formation of N-acetylmorpholine. 3. Reaction with Solvent: The solvent may be participating in the reaction. | 1. Add the (trimethylsilyl)ethynyl bromide slowly to the reaction mixture. Use of a ligand like 1,10-phenanthroline can sometimes suppress homocoupling. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. 3. Use a non-reactive, anhydrous solvent such as toluene, dioxane, or acetonitrile. |
| Difficult Purification | 1. Co-elution of Product and Starting Materials: The product and unreacted starting materials may have similar polarities. 2. Product Decomposition on Silica Gel: The acidic nature of silica gel can cause the ynamide to decompose during column chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider distillation under reduced pressure for purification. 2. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
Experimental Protocols
Representative Protocol for Copper-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on general methods for copper-catalyzed ynamide synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
Morpholine
-
(Trimethylsilyl)ethynyl bromide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (5 mol%) and potassium carbonate (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add (trimethylsilyl)ethynyl bromide (1.0 equivalent) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts, and wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
Caption: Key parameters influencing reaction yield and purity.
Ynamide Cycloadditions: A Technical Support Center for Troubleshooting Common Side Reactions
Welcome to the Technical Support Center for ynamide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during these powerful synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Yield in Ynamide Cycloaddition
Question: My ynamide cycloaddition is not working or is giving very low yields. What are the common causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in ynamide cycloadditions can stem from several factors, primarily related to substrate reactivity, steric hindrance, and substrate decomposition.
Troubleshooting Guide:
-
Substrate Reactivity:
-
Electronic Effects: Highly electron-withdrawing groups (EWGs) on the ynamide nitrogen, while crucial for stability, can diminish the ynamide's nucleophilicity, rendering it unreactive in certain cycloadditions. For instance, ynamides with a nosyl (Ns) group may be incompatible with some [3+2] cycloadditions.[1]
-
Actionable Advice: If you suspect low reactivity due to strong EWGs, consider using an ynamide with a less withdrawing group (e.g., tosyl or a carbamate).
-
-
Steric Hindrance:
-
Bulky Substituents: Large groups on the ynamide's alkyne terminus (e.g., a TIPS group) or on the cycloaddition partner can physically block the reaction from occurring.[1]
-
Actionable Advice: If possible, switch to smaller protecting groups or less sterically hindered reaction partners.
-
-
Substrate Decomposition:
-
Lewis Acid Sensitivity: Ynamides can be sensitive to Lewis acids, leading to degradation to the corresponding amide.[1][2] This is a common issue in Lewis acid-catalyzed cycloadditions.
-
Actionable Advice:
-
Catalyst Loading: Use the lowest effective catalyst loading. Optimization is key, as very low loadings might lead to incomplete reactions.[1]
-
Slow Addition: Add the ynamide solution slowly via syringe pump to the reaction mixture containing the Lewis acid and the other reactant. This keeps the instantaneous concentration of the ynamide low, minimizing its direct decomposition by the Lewis acid.[1]
-
Catalyst Choice: Some gold catalysts, like PicAuCl2, have been shown to prevent the formation of side products with certain substrates.[1]
-
-
Formation of Unexpected Products
Question: I am observing the formation of an unexpected product instead of my desired cycloadduct. What could it be?
Answer:
The formation of unexpected side products is a frequent challenge. Common possibilities include hydrohalogenated products, isomerized products, or products from competing cycloaddition pathways.
Troubleshooting Guide:
-
Hydrohalogenation Product (α-Haloenamides):
-
Cause: In the presence of halide sources (e.g., from certain Lewis acids or additives), ynamides can undergo hydrohalogenation.[1]
-
Prevention:
-
Scrutinize all reagents for halide content.
-
If a Lewis acid is necessary, consider halide-free alternatives.
-
A metal-free method using DMPU/HX has been developed for the controlled hydrohalogenation, which may offer insights into avoiding it.[3]
-
-
-
Isomerization to Allenamides:
-
Competing Cycloaddition Pathways ([2+2] vs. [4+2]):
-
Cause: Ynamides can sometimes undergo different modes of cycloaddition, leading to isomeric products. The outcome can be influenced by the substitution pattern on the ynamide.[1] For example, terminally unsubstituted ynamides may favor a [4+2] cycloaddition, whereas terminally substituted ones might undergo a [2+2] reaction.[1]
-
Control: Modifying the substitution on the ynamide is a key strategy to control the regiochemistry of the product.[1]
-
-
Retro-Diels-Alder or Other Rearrangements:
-
Cause: The desired cycloadduct may be thermally unstable and undergo a retro-cycloaddition or other rearrangement, especially at elevated temperatures.[1]
-
Prevention:
-
Run the reaction at the lowest effective temperature.
-
If the product is known to be unstable, consider in-situ trapping or immediate work-up at a low temperature.
-
-
Ynamide Decomposition and Hydrolysis
Question: How can I minimize the degradation of my ynamide, especially in Lewis acid-catalyzed or aqueous-sensitive reactions?
Answer:
Ynamide stability is a critical factor for a successful cycloaddition. Decomposition often manifests as hydrolysis to the corresponding amide.
Troubleshooting Guide:
-
Minimizing Lewis Acid-Induced Decomposition:
-
Preventing Hydrolysis:
-
Anhydrous Conditions: Ynamide hydrolysis is a competitive decomposition pathway.[2] It is crucial to work under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Additives: Molecular sieves can be added to the reaction mixture to scavenge trace amounts of water that can lead to hydrolysis.[1]
-
Solvent Choice: In some cases, aqueous solvents lead to poor results due to the sensitivity of the ynamide moiety to hydrolysis.
-
Quantitative Data Summary
The following tables summarize quantitative data from various ynamide cycloaddition reactions, highlighting the impact of reaction conditions on yield and side product formation.
Table 1: Effect of Catalyst on the [3+2] Cycloaddition of Ynamides with Benzofuran N-Oxides [1]
| Ynamide Substituent | Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 4-MeC₆H₄ | (IPr)AuCl/AgSbF₆ | DCE | 80 | 85 |
| 4-MeC₆H₄ | PicAuCl₂ | DCE | 80 | 92 |
| 4-MeOC₆H₄ | (IPr)AuCl/AgSbF₆ | DCE | 80 | 78 |
| 4-MeOC₆H₄ | PicAuCl₂ | DCE | 80 | 89 |
Table 2: Influence of Ynamide Substitution on [2+2] vs. [4+2] Cycloaddition Pathways [1]
| Ynamide Terminal Substituent | Cycloaddition Partner | Predominant Pathway |
| H | Diene | [4+2] |
| Alkyl/Aryl | Diene | [2+2] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed [4+2] Cycloaddition of an Ynamide with a Diene[6]
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
N-(Phenylethynyl)tosylamide
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Cyclopentadiene (freshly cracked)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-(Phenylethynyl)tosylamide (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add AlCl₃ (0.2 mmol, 20 mol%) to the stirred solution.
-
After stirring for 15 minutes, add freshly cracked cyclopentadiene (1.5 mmol, 1.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours, then let it warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Reaction Pathways and Troubleshooting Logic
Caption: Troubleshooting flowchart for low or no yield in ynamide cycloadditions.
Caption: Factors influencing the competition between [4+2] and [2+2] cycloaddition pathways.
Caption: A typical experimental workflow designed to minimize common side reactions in ynamide cycloadditions.
References
Catalyst deactivation and poisoning in gold-catalyzed ynamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold-catalyzed ynamide reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Question: My gold-catalyzed ynamide reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in gold-catalyzed ynamide reactions is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this problem:
1. Catalyst Activity and Integrity:
-
Catalyst Poisoning: Cationic gold catalysts are highly susceptible to poisoning by impurities with high affinity for gold, such as halides (Cl⁻, Br⁻, I⁻) and bases (e.g., residual amines, hydroxides).[1][2][3] These impurities can be present in starting materials, solvents, or even reagents like Celite.[2]
-
Troubleshooting:
-
Use freshly purified, halide-free solvents. Chloroform, for instance, can contain chloride impurities that inhibit catalyst activity.[3]
-
Ensure all starting materials, particularly the ynamide, are of high purity.
-
Avoid using filtration aids like Celite without thorough washing, as they can contain basic impurities.[2]
-
-
-
Catalyst Decomposition: Although generally stable, gold(I) catalysts can undergo decomposition under certain conditions.
2. Reagent and Solvent Quality:
-
Ynamide Purity: Ynamides can be sensitive to moisture and acidic conditions, leading to hydration and decomposition.[2][4] Impurities from the ynamide synthesis can also poison the catalyst.
-
Troubleshooting:
-
Use freshly prepared or purified ynamides.
-
Ensure rigorous exclusion of water and acid from the reaction unless part of the protocol.
-
-
-
Solvent Purity: Trace impurities in solvents can have a significant impact on catalyst activity.
-
Troubleshooting:
-
Use freshly distilled or commercially available anhydrous solvents. It has been shown that using purified CDCl₃ (treated with K₂CO₃ and freshly distilled) can significantly improve reaction outcomes at low catalyst loadings.[1]
-
-
3. Reaction Conditions:
-
Temperature: While many gold-catalyzed ynamide reactions proceed at room temperature, some substrates may require heating to achieve a reasonable rate.
-
Concentration: In some cases, very dilute reaction conditions can exacerbate the effects of trace impurities, leading to catalyst deactivation.[3]
4. In-situ Catalyst Reactivation:
-
If catalyst poisoning is suspected, the addition of a suitable acid activator can regenerate the active catalytic species.[1][2]
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing unexpected side products. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products in gold-catalyzed ynamide reactions can arise from various competing reaction pathways. Understanding these pathways is key to optimizing your reaction for the desired product.
-
Ynamide Hydration: Ynamides are susceptible to hydration, especially in the presence of trace acid and water, leading to the formation of amides.[2][4]
-
Troubleshooting:
-
Rigorously dry all solvents and reagents.
-
Perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Competing Cyclization Pathways: Depending on the substrate structure, different modes of cyclization may compete, leading to regioisomeric or stereoisomeric products.
-
Troubleshooting:
-
Careful selection of the gold catalyst and its ligands can influence the selectivity of the reaction.
-
Screening different solvents and temperatures may favor the desired reaction pathway.
-
-
-
Protodeauration vs. Other Pathways: The final step in many gold-catalyzed cycles is protodeauration. If this step is slow, alternative reaction pathways for the vinylgold intermediate may become competitive.
-
Troubleshooting:
-
The choice of ligand on the gold catalyst can influence the rate of protodeauration.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I know if my gold catalyst has been poisoned?
A1: A key indicator of catalyst poisoning is a "threshold effect," where the reaction does not proceed at all below a certain catalyst loading.[1][2] If you observe that a reaction works well at a higher catalyst loading (e.g., 2 mol%) but fails completely at a lower loading (e.g., 0.2 mol%), catalyst poisoning by impurities is a likely cause.[1] You may also observe a stalled reaction, where initial conversion is seen, but the reaction does not go to completion.
Q2: What is the mechanism of catalyst poisoning by halides and bases?
A2: Cationic gold(I) complexes, which are the active catalysts, have a very high affinity for soft anions like halides and for basic species.[1][2] These species can coordinate strongly to the gold center, forming a stable, catalytically inactive complex and thus preventing the ynamide substrate from binding and being activated.[1]
Q3: Can I regenerate my deactivated gold catalyst?
A3: Yes, in many cases, a poisoned catalyst can be reactivated in situ. The addition of a strong acid activator, such as triflic acid (HOTf) or a Lewis acid like indium(III) triflate (In(OTf)₃), can protonate or coordinate to the poisoning species, liberating the active gold catalyst to re-enter the catalytic cycle.[1][2]
Q4: How important is the purity of the ynamide starting material?
A4: The purity of the ynamide is critical. Ynamides themselves can be unstable and prone to decomposition.[2][4] Furthermore, impurities from the ynamide synthesis, such as residual bases or salts, can act as potent poisons for the gold catalyst. It is highly recommended to use freshly prepared or purified ynamides for the best results.
Q5: What are the best practices for setting up a gold-catalyzed ynamide reaction to avoid catalyst deactivation?
A5: To minimize the risk of catalyst deactivation, follow these best practices:
-
Use high-purity, anhydrous solvents and reagents.
-
If possible, purify solvents by distillation or by passing them through a column of activated alumina.
-
Ensure your ynamide starting material is pure and free from synthetic byproducts.
-
Assemble your reaction under an inert atmosphere (argon or nitrogen).
-
If low conversion is observed at low catalyst loadings, consider adding a catalytic amount of an acid activator like HOTf or In(OTf)₃.[1][2]
Data Presentation
Table 1: Effect of Solvent Purity and Catalyst Loading on Reaction Conversion
| Entry | Catalyst Loading (mol%) | Solvent | Conversion (%) | Reference |
| 1 | 2.0 | CDCl₃ (as received) | >95 | [1] |
| 2 | 0.2 | CDCl₃ (as received) | 0 | [1] |
| 3 | 0.2 | CDCl₃ (purified) | >95 | [1] |
Table 2: Effect of Acid Activators on a Sluggish Gold-Catalyzed Reaction
| Entry | Catalyst Loading (mol%) | Activator (mol%) | Reaction Time | Conversion (%) | Reference |
| 1 | 0.02 | None | > 24 h | <10 | [2] |
| 2 | 0.02 | In(OTf)₃ (0.04) | < 1 h | >95 | [2] |
| 3 | 0.02 | HOTf (0.04) | > 12 h | ~20 | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Gold-Catalyzed Ynamide Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ynamide (1.0 equiv) and the appropriate gold catalyst (e.g., [P(t-Bu)₂(o-biphenyl)]AuCl/AgOTf, 1-5 mol%).
-
Add anhydrous solvent (e.g., dichloromethane, toluene) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Purification of Solvents for Gold-Catalyzed Reactions
To minimize catalyst poisoning, it is crucial to use high-purity, anhydrous solvents.
-
Dichloromethane (CH₂Cl₂): Distill from calcium hydride (CaH₂) under an inert atmosphere.
-
Toluene: Distill from sodium/benzophenone under an inert atmosphere until the deep blue color of the ketyl radical persists.
-
Acetonitrile (MeCN): Distill from calcium hydride (CaH₂) followed by distillation from P₂O₅ under an inert atmosphere.
Note: Alternatively, commercially available anhydrous solvents packaged under an inert atmosphere can be used.
Visualizations
Caption: General mechanism of gold-catalyzed ynamide activation and cyclization.
Caption: Catalyst poisoning and reactivation pathway in gold catalysis.
Caption: A workflow for troubleshooting low conversion in gold-catalyzed ynamide reactions.
References
- 1. Metal-free divergent radical reactions of N-sulfonyl ynamides: substrate-controlled synthesis of α-sulfonyl amides and α-sulfonyl nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Substituted Ynamide Reactions
Welcome to the technical support center for managing reactions with substituted ynamides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impact of steric hindrance on the reactivity of substituted ynamides.
Q1: What is steric hindrance and how does it specifically affect ynamide reactivity?
A: Steric hindrance is a phenomenon where the size and three-dimensional arrangement of atoms or groups in a molecule obstruct a chemical reaction.[1] In ynamides, the triple bond is polarized by the electron-donating nitrogen atom, making it reactive toward electrophiles and nucleophiles.[2][3] Steric hindrance occurs when bulky substituents near the reactive alkyne or the nitrogen atom physically block the approach of other reagents, slowing down or preventing the desired transformation.[4][5] This can lead to lower reaction rates, decreased yields, and in some cases, a complete lack of reactivity.[5] For instance, the increased steric bulk inherent in α-branched amino acid derivatives can interfere with the nucleophilic addition of the amide nitrogen to form the ynamide itself.[5]
Q2: Which substituents on an ynamide are most likely to cause significant steric effects?
A: Steric effects can arise from bulky groups at three primary positions:
-
On the Alkyne Terminus (R¹ in R¹-C≡C-NR²COR³): This is the most direct source of steric hindrance. Large groups like tert-butyl or triisopropylsilyl (TIPS) can significantly shield the triple bond, impeding the approach of reaction partners in processes like cycloadditions.[4][6] Some reactions may fail completely with a TIPS-substituted ynamide.[6]
-
On the Amide Substituent (R²): While less direct, bulky groups on the nitrogen atom can influence the conformation of the ynamide and restrict access to the alkyne.
-
On the Amide Backbone: In the synthesis of ynamides from amides, bulky α-branched substituents on the amide starting material can lead to low yields due to steric hindrance during the initial nucleophilic addition.[5]
Q3: How do electronic effects of substituents interact with steric effects in ynamide reactions?
A: Electronic and steric effects are often intertwined and collectively dictate an ynamide's reactivity. The electron-withdrawing group (EWG) on the nitrogen is crucial for stabilizing the ynamide, but highly electron-withdrawing groups can decrease the alkyne's nucleophilicity.[4][5] For example, ynamides with a nosyl (Ns) group have been reported to be unreactive in certain [3+2] cycloadditions due to electronic deactivation.[4] A bulky substituent (steric effect) combined with a strongly deactivating EWG (electronic effect) can render the ynamide unreactive. Conversely, electron-donating groups on an aryl ring attached to the alkyne can enhance reactivity, which might partially counteract moderate steric hindrance.[7]
Troubleshooting Guides
This section provides solutions to specific problems encountered during experiments with sterically hindered ynamides.
Q1: My cycloaddition reaction is failing or giving low yields with a bulky, terminally substituted ynamide. What can I do?
A: Low yields in cycloadditions with sterically hindered ynamides are a common challenge.[4] The bulky substituent on the alkyne terminus can prevent the cycloaddition partner from approaching effectively.[4]
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for decomposition, as ynamides can be thermally sensitive.[8]
-
Switch to a Less Hindered Catalyst: If using a transition metal catalyst (e.g., Gold, Copper, Palladium), the ligands on the metal can create their own steric environment. Switching to a catalyst with smaller ligands may open up space for the bulky ynamide to coordinate and react.
-
Use a More Reactive Cycloaddition Partner: A more electronically activated or less sterically demanding reaction partner may be able to react where others fail.
-
Change the Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[4] Experiment with a range of solvents from non-polar (e.g., toluene, DCE) to polar aprotic (e.g., acetonitrile, DMF).
-
Consider a Different Synthetic Route: If the cycloaddition consistently fails, it may be necessary to introduce the bulky group after the core ring structure has been formed.
Q2: I'm observing significant side reactions or decomposition of my ynamide substrate. How can I minimize this?
A: Ynamides can be sensitive to strong acids and certain Lewis acids, which can lead to decomposition or unintended rearrangements.[4][9] This problem is often exacerbated when the main reaction is slowed by steric hindrance, giving side pathways more time to occur.
Troubleshooting Steps:
-
Slow Reagent Addition: Adding the ynamide slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, minimizing self-reaction or decomposition.[4]
-
Lower the Catalyst Loading: Use the lowest effective catalyst loading to minimize catalyst-driven decomposition pathways. Optimization is key, as too little catalyst may result in an incomplete reaction.[4]
-
Use Additives: Molecular sieves can be used to scavenge trace amounts of water, which can cause hydrolysis of the ynamide.[4]
-
Identify Byproducts: Use LC-MS or NMR to identify major byproducts. If an inhibitory or decomposition product is identified, reaction conditions (solvent, base, temperature) may need to be modified to avoid its formation.[8]
Q3: The initial synthesis of my sterically hindered ynamide is low-yielding. How can I improve it?
A: The synthesis of ynamides, often via copper-catalyzed coupling or reactions with hypervalent iodine reagents, can be sensitive to steric bulk on the amide precursor.[5][10] Lower yields are frequently observed with α-branched amides.[5]
Troubleshooting Steps:
-
Modify the Coupling Conditions: For copper-catalyzed syntheses, screen different copper sources (e.g., CuI, CuBr, CuCl₂), ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvents. The origin and purity of reagents, such as ensuring the base is anhydrous, can be crucial.[10]
-
Use a Different Alkyne Source: If using an ethynyl(phenyl)iodonium triflate, a less sterically hindered version (e.g., with R²=H instead of TMS) may be necessary to achieve a reaction with a bulky amide.[5]
-
Increase Reaction Time and/or Temperature: As with subsequent reactions, providing more energy and time can help overcome the activation barrier for ynamide formation.
-
Consider an Alternative Synthetic Strategy: If direct alkynylation of a hindered amide fails, it may be possible to construct the amide onto an existing alkynyl amine fragment.
Data Presentation
Steric hindrance directly impacts reaction efficiency. The following table summarizes the observed effect of increasing steric bulk on the yield of ynamide synthesis, as reported in the literature.
| Amide Nucleophile (Substituent at α-position) | Steric Hindrance | Representative Yield | Citation |
| Non-branched (e.g., from Glycine derivative) | Low | Up to 89% | [5] |
| α-branched (e.g., from Valine derivative) | High | Lower Yields Observed | [5] |
| Di-α-branched (e.g., from Isobutyramide) | Very High | Significantly Lower Yields | [5] |
Table 1: Effect of Steric Hindrance from α-Branched Amides on Ynamide Synthesis Yield.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Cycloaddition
This protocol provides a general method for performing a cycloaddition with an ynamide, with specific considerations for sterically hindered substrates.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the cycloaddition partner (1.2 equivalents) and anhydrous solvent (e.g., dichloromethane, 0.1 M) to an oven-dried flask.
-
Catalyst Addition: If required, add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%) to the mixture and stir.
-
Ynamide Addition: Dissolve the sterically hindered ynamide (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add the ynamide solution dropwise to the reaction mixture over a period of 1-4 hours. Slow addition is critical to prevent decomposition.[4]
-
Reaction Monitoring: Stir the reaction at the desired temperature (from 0 °C to reflux, optimized for the specific substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS analysis.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Optimizing a Gold-Catalyzed Annulation
Gold catalysts are highly effective for ynamide transformations but can be sensitive to steric and electronic factors.[11][12]
-
Catalyst Screening: In parallel reaction vials, set up small-scale reactions using the ynamide substrate (1.0 eq) and the reaction partner (1.5 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add Gold Catalysts: To each vial, add a different gold catalyst (2-5 mol%). Screen a variety of catalysts with different ligands, from sterically bulky (e.g., IPrAuCl/AgOTf) to less bulky (e.g., PPh₃AuCl/AgOTf). The nature of the ligand can significantly impact reactivity with hindered substrates.[13]
-
Temperature Screening: Run the parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and substrate stability.
-
Analysis: After a set time (e.g., 12-24 hours), analyze the outcome of each reaction by LC-MS or ¹H NMR to determine conversion and yield, identifying the most effective catalyst and conditions.
-
Scale-Up: Once the optimal conditions are identified, perform the reaction on a larger scale following the general procedure outlined in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yielding ynamide reactions.
Caption: Steric hindrance blocking reactant approach to the ynamide alkyne.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Divergent ynamide reactivity in the presence of azides – an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Gold-Catalyzed Transformation of Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress towards gold-catalyzed synthesis of N-containing tricyclic compounds based on ynamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing undesired protodestannylation of ynamide reaction intermediates
Technical Support Center: Ynamide Chemistry
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent undesired protodestannylation of ynamide reaction intermediates, a common side reaction that can significantly lower product yield.
Frequently Asked Questions (FAQs)
Q1: What is protodestannylation and why is it a problem in ynamide reactions?
Protodestannylation is an undesired chemical reaction where a proton source cleaves a carbon-tin (C-Sn) bond. In the context of ynamide chemistry, if you have formed a stannylated ynamide intermediate, this side reaction will replace the stannyl group (e.g., -SnBu₃) with a hydrogen atom, leading to the formation of a non-stannylated ynamide byproduct. This is problematic because it consumes your desired intermediate, leading to low yields or complete failure of subsequent cross-coupling reactions (like Stille coupling).[1][2]
Q2: What are the primary causes of protodestannylation?
The main cause of protodestannylation is the presence of acidic protons in the reaction mixture.[1][3] Potential sources of protons include:
-
Trace amounts of water in solvents, reagents, or adsorbed on glassware.
-
Acidic impurities in the starting materials or reagents.
-
Generation of acidic byproducts during the course of the reaction.
-
Using protic solvents (e.g., alcohols) or reagents with acidic protons.
Q3: What is the general mechanism for protodestannylation?
The reaction is typically initiated by the attack of a proton (H⁺) on the carbon atom bonded to the tin.[3] For ynamides, the triple bond is polarized due to the electron-donating nitrogen atom, making the α-carbon susceptible to protonation. This can lead to a reactive ketenimmonium ion intermediate, which can then undergo cleavage of the C-Sn bond.[4][5]
Caption: General mechanism of acid-catalyzed protodestannylation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and use of stannylated ynamide intermediates.
Problem: Low or no yield of the desired final product, with the major isolated byproduct being the non-stannylated ynamide.
This is a classic symptom of protodestannylation of the stannyl-ynamide intermediate before it can react in the subsequent step.
Caption: Troubleshooting workflow for diagnosing protodestannylation.
Data Summary: Influence of Reaction Parameters on Protodestannylation
While specific data for ynamides is sparse, general principles for sensitive organostannane chemistry can be applied. The following table summarizes recommended conditions to minimize the risk of protodestannylation.
| Parameter | Recommended Condition | Rationale |
| Solvents | Anhydrous, non-protic solvents (e.g., THF, Dioxane, Toluene) | Prevents introduction of water, a primary proton source.[1][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes atmospheric moisture.[1] |
| Additives | Mild, non-nucleophilic base (e.g., DIEA, 2,6-lutidine) | Neutralizes trace acidic impurities or byproducts without interfering with the main reaction.[6] |
| Temperature | As low as reasonably practicable (e.g., 0 °C to RT) | Reduces the rate of side reactions, which often have higher activation energies than the desired reaction. |
| Reagents | Use freshly purified or high-purity reagents | Commercial reagents can contain acidic impurities or water from storage. |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Stannylation of an Iodo-Ynamide
This protocol incorporates best practices to minimize protodestannylation.
-
Glassware Preparation: All glassware (reaction flask, condenser, syringes) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator under vacuum.
-
Reagent Preparation:
-
Iodo-ynamide (1.0 equiv).
-
Hexabutyldistannane ((Bu₃Sn)₂) (1.1 equiv).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Anhydrous, degassed solvent (e.g., Toluene).
-
Hünig's base (DIEA) (1.2 equiv) as a proton scavenger.[6]
-
-
Reaction Setup:
-
Assemble the glassware hot and immediately place it under a positive pressure of inert gas (Argon).
-
Add the iodo-ynamide and palladium catalyst to the reaction flask.
-
Seal the flask and purge with Argon for 10-15 minutes.
-
Add the anhydrous, degassed toluene via cannula or syringe, followed by the DIEA.
-
Add the hexabutyldistannane dropwise via syringe at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) as required.
-
Monitor the reaction progress by TLC or LC-MS, watching for the consumption of starting material and the appearance of the desired stannylated product.
-
-
Work-up (Anhydrous consideration):
-
Once complete, cool the reaction to room temperature.
-
If the stannylated ynamide is to be used immediately, it is often best to use the crude solution directly in the next step to avoid decomposition on silica gel or during aqueous work-up.
-
If isolation is necessary, quench the reaction with a saturated KF solution (to precipitate tin byproducts) and extract with an aprotic solvent like ethyl acetate. Dry the organic layer thoroughly with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure with minimal heating.
-
Protocol 2: Preparation of Anhydrous and Degassed Solvents
-
Drying: Use a solvent purification system (SPS) if available. Alternatively, dry solvents over appropriate drying agents (e.g., sodium/benzophenone for THF and toluene; calcium hydride for dichloromethane). Distill under an inert atmosphere.
-
Degassing: To remove dissolved oxygen and other gases, subject the dried solvent to three "freeze-pump-thaw" cycles.
-
Freeze: Cool the flask containing the solvent in liquid nitrogen until fully frozen.
-
Pump: Apply a high vacuum to the flask for 10-15 minutes.
-
Thaw: Remove the liquid nitrogen and allow the solvent to thaw completely. Air bubbles will be seen escaping the liquid.
-
Repeat this cycle two more times. After the final cycle, backfill the flask with Argon or Nitrogen. Store the solvent over molecular sieves under an inert atmosphere.
-
References
- 1. reddit.com [reddit.com]
- 2. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic cycloaromatization of ynamide-terminated enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild, Pd-catalyzed stannylation of radioiodination targets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing instability of the trimethylsilyl protecting group under acidic or basic conditions
Welcome to the Technical Support Center for the Trimethylsilyl (TMS) Protecting Group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TMS as a protecting group, with a specific focus on addressing its instability under acidic and basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my TMS-protected compound unexpectedly deprotecting during my reaction?
A1: Unwanted deprotection of a TMS group is a common issue due to its high lability. Several factors could be at play:
-
Trace Acid or Base: The TMS group is highly sensitive to even catalytic amounts of acid or base. Ensure all your reagents and solvents are strictly anhydrous and neutral. For instance, some grades of CDCl3 can be acidic and cause deprotection during NMR analysis.
-
Silica Gel Chromatography: Standard silica gel can be acidic enough to cleave TMS ethers. It is advisable to use silica gel that has been neutralized with a base, such as triethylamine, before use.[1]
-
Reaction Conditions: Seemingly neutral reaction conditions can generate acidic or basic byproducts that lead to deprotection.
-
Steric and Electronic Effects: The stability of a TMS ether can be influenced by the steric hindrance and electronic properties of the protected molecule. Electron-withdrawing groups nearby can increase lability.
Q2: My silylation (TMS protection) reaction is incomplete. What can I do?
A2: Incomplete protection can arise from several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the silylation reagent (e.g., TMSCl, BSTFA) and base.
-
Steric Hindrance: Hindered alcohols may react slowly.[2][3] Using a more reactive silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a non-nucleophilic base like 2,6-lutidine can be effective for protecting sterically demanding alcohols.
-
Moisture: The presence of water will consume the silylating reagent. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength: The choice of base is important. For simple alcohols, triethylamine or pyridine is often sufficient. For less reactive alcohols, a stronger base might be necessary. Imidazole is also a commonly used catalyst.
Q3: Can the TMS group migrate to other functional groups in my molecule?
A3: Yes, silyl group migration is a known side reaction, especially in molecules containing multiple hydroxyl groups (diols or polyols). Migration is generally faster for less sterically hindered silyl groups like TMS and can be catalyzed by both acid and base.[2] To minimize migration, it is best to work at low temperatures and under carefully controlled pH conditions.
Q4: How does the stability of TMS compare to other common silyl protecting groups?
A4: The TMS group is one of the most labile silyl protecting groups. Its stability is significantly lower than that of bulkier silyl ethers like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS/TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). This high lability can be advantageous for easy removal but is a drawback in multi-step syntheses requiring more robust protection.[2][4][5]
Troubleshooting Guides
Issue 1: Premature Cleavage of TMS Group
dot graph TD { A[Start: Unexpected Deprotection] --> B{Reaction Conditions}; B --> C{Aqueous Workup?}; C --> D[Yes: Minimize contact time, use buffered solutions]; C --> E[No: Check for hidden acid/base sources]; E --> F[Reagents/Solvents pure and anhydrous?]; F --> G[Yes: Consider reaction byproducts]; F --> H[No: Purify/dry reagents and solvents]; G --> I[Byproducts acidic/basic?]; I --> J[Yes: Add non-nucleophilic scavenger]; I --> K[No: Re-evaluate reaction mechanism]; B --> L{Chromatography?}; L --> M[Yes: Use neutralized silica gel]; L --> N[No: Proceed to next step]; } Caption: Troubleshooting workflow for premature TMS deprotection.
Issue 2: Incomplete TMS Protection Reaction
dot graph TD { A[Start: Incomplete Silylation] --> B{Reaction Setup}; B --> C{Anhydrous Conditions?}; C --> D[No: Dry all reagents and glassware]; C --> E[Yes: Evaluate reagents]; E --> F{Silylating Agent}; F --> G[Increase equivalents]; F --> H[Switch to more reactive agent (e.g., TMSOTf)]; E --> I{Base}; I --> J[Increase equivalents]; I --> K[Use a stronger base or catalyst (e.g., Imidazole)]; B --> L{Substrate}; L --> M[Sterically hindered?]; M --> N[Increase reaction time/temperature]; M --> O[Use more reactive silylating agent]; } Caption: Troubleshooting workflow for incomplete silylation.
Stability of Silyl Protecting Groups
The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Bulkier groups hinder the approach of nucleophiles or protons to the silicon-oxygen bond, thus increasing the stability of the protecting group.[2]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2][5]
As the table indicates, the tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[2] This significant difference in stability allows for the selective deprotection of TMS ethers in the presence of more robust silyl ethers like TBDMS.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TMSCl
This procedure describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether.
Protocol 2: Deprotection of a TMS Ether under Mildly Acidic Conditions
TMS ethers are readily cleaved under mild acidic conditions.
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically rapid (5-30 minutes).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
Protocol 3: Protection of a Primary or Secondary Amine with a Silyl-Containing Sulfonamide (SES-Cl)
For a more robust protection of amines that can be cleaved under mild conditions, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is an excellent choice.
Materials:
-
Amine (1.0 eq)
-
2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl, 1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (triethylamine at 0 °C to room temperature, or NaH at 0 °C).
-
Slowly add a solution of SES-Cl in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with water if NaH was used.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 4: Deprotection of an N-SES Protected Amine
The key advantage of the SES group is its facile cleavage under fluoride-mediated conditions.[6]
Materials:
-
N-SES protected amine
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq) or Cesium fluoride (CsF, 3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
Dissolve the N-SES protected amine in the anhydrous solvent under an inert atmosphere.
-
Add the fluoride source (TBAF solution or solid CsF).
-
Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product to yield the free amine.
Protocol 5: Protection of a Carboxylic Acid as a Trimethylsilyl (TMS) Ester
TMS esters are highly labile and are often prepared in situ for immediate use in a subsequent reaction, such as hydroboration.[7] For isolation, methods that avoid aqueous work-up are preferred.
Materials:
-
Carboxylic acid (1.0 eq)
-
Bis(trimethylsilyl)acetamide (BSA, 1.1 eq)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Add bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature. The reaction is often complete within 30 minutes.
-
The resulting TMS ester solution can be used directly in the next step. If isolation is required, removal of the solvent and volatile byproducts under vacuum is typically sufficient.
Protocol 6: Hydrolysis of a Trimethylsilyl (TMS) Ester
Due to their extreme sensitivity to hydrolysis, TMS esters are readily cleaved, often during aqueous workup of a reaction.
Procedure:
-
Mild aqueous acid (e.g., dilute HCl or acetic acid) or even water is usually sufficient to rapidly hydrolyze the TMS ester back to the carboxylic acid.
-
The reaction is typically complete within minutes at room temperature.
Signaling Pathways and Logical Relationships
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to resolve co-elution of ynamide starting material and product during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving the common challenge of co-elution between ynamide starting materials and their corresponding products during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of my ynamide starting material and product?
Co-elution of ynamide starting materials and products is frequently encountered due to their similar polarities. Ynamides are synthesized from precursors such as amides, sulfonamides, and terminal alkynes (or their derivatives), which often share structural similarities with the final ynamide product.[1][2][3] This leads to comparable interactions with the stationary phase in normal-phase chromatography, resulting in overlapping retention factors (Rf) and difficult separation.
Q2: My ynamide appears to be degrading on the silica gel column. What can I do to prevent this?
Ynamides can be sensitive to the acidic nature of standard silica gel.[1] To mitigate degradation, consider the following:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in a non-polar solvent containing a small amount of triethylamine (1-2%) before packing the column.[1]
-
Use an Alternative Stationary Phase: Switch to a more neutral or basic stationary phase like alumina (neutral or basic) or use reverse-phase chromatography.[1]
-
Minimize Contact Time: Run the column efficiently to reduce the time the ynamide is in contact with the stationary phase.[1]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of ynamide starting materials and products.
My ynamide starting material is co-eluting with my product during column chromatography. What should I do first?
The initial step is to optimize your existing column chromatography conditions. Often, small adjustments can significantly improve separation.
Strategy 1: Optimization of Flash Column Chromatography
A systematic optimization of the mobile and stationary phases can enhance the resolution between your compounds.
Experimental Protocol: Mobile Phase Optimization
-
Systematic TLC Analysis: On a single TLC plate, spot your crude reaction mixture and the starting material(s). Develop a series of TLCs using solvent systems with gradually increasing polarity. For example, start with 10% ethyl acetate in hexanes and increase the ethyl acetate content in 5% increments.
-
Solvent Modification: If a binary solvent system is unsuccessful, introduce a third solvent in a small percentage (1-5%). For instance, adding a small amount of dichloromethane or acetone to an ethyl acetate/hexanes mixture can alter the selectivity. For basic compounds, adding a trace of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[1]
-
Gradient Elution: Once an optimal solvent system is identified that provides a clear difference in Rf values (ΔRf) between the starting material and product, translate this to a gradient elution for your flash column. Start with a less polar mobile phase and gradually increase the polarity.[1]
Table 1: Mobile Phase Modifiers and Their Effects
| Modifier | Concentration | Effect on Separation |
| Triethylamine | 0.1 - 2.0% | Improves peak shape of basic compounds, can alter selectivity. |
| Acetic Acid | 0.1 - 2.0% | Can improve separation of acidic compounds (use with caution for acid-sensitive ynamides). |
| Dichloromethane | 1 - 10% | Alters selectivity of the mobile phase. |
| Acetone | 1 - 10% | Increases polarity and can change selectivity. |
Experimental Protocol: Stationary Phase and Column Packing Optimization
-
Increase Silica-to-Sample Ratio: For difficult separations, increasing the amount of silica gel relative to your crude sample (e.g., from 50:1 to 100:1 w/w) can improve resolution.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.[1]
-
Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): If the starting material and product have different hydrophobicities, reverse-phase chromatography may provide better separation.[1]
-
I've tried optimizing my flash chromatography with little success. What are some alternative purification techniques I can use?
When standard flash chromatography is insufficient, several other techniques can be employed.
Strategy 2: Alternative Chromatographic Techniques
A. Preparative Thin-Layer Chromatography (Prep TLC)
Prep TLC is a useful technique for purifying small to moderate quantities of material (typically up to 100 mg).
Experimental Protocol: Preparative TLC
-
Sample Application: Dissolve your crude sample in a minimal amount of a low-boiling point solvent (e.g., dichloromethane). Using a capillary tube or syringe, carefully apply the solution as a thin, uniform line across the origin of the prep TLC plate.
-
Development: Place the plate in a sealed chamber with the optimized eluent from your analytical TLC. Allow the solvent to ascend to about 1 cm from the top of the plate.
-
Visualization and Extraction: Visualize the separated bands under UV light. Mark the bands of interest with a pencil. Scrape the silica containing your product onto a clean piece of paper.
-
Product Recovery: Place the scraped silica in a small funnel with a cotton plug. Wash the silica with a polar solvent (e.g., ethyl acetate or acetone) to elute your compound. Collect the filtrate and evaporate the solvent.
B. High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for separating compounds with very similar polarities.
Experimental Protocol: Preparative HPLC (General)
-
Method Development: Develop a separation method on an analytical HPLC system first. Screen different columns (e.g., normal phase, reverse phase, or HILIC) and mobile phases to achieve baseline separation.
-
Scaling Up: Scale the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to your product peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain your purified product.
C. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly effective for separating polar compounds that are poorly retained in reverse-phase chromatography.[4][5][6][7] It utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water.
Experimental Protocol: HILIC Purification
-
Stationary Phase: Choose a HILIC column (e.g., bare silica, diol, or amide-functionalized).[4]
-
Mobile Phase: A typical mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Gradient Elution: Start with a high organic concentration and run a gradient to a higher aqueous concentration.
-
Sample Preparation: Dissolve the sample in a solvent that is weak in the HILIC system (high organic content) to ensure good peak shape.
Table 2: Comparison of Alternative Chromatographic Techniques
| Technique | Typical Sample Load | Resolution | Throughput | Key Advantage |
| Prep TLC | < 100 mg | Moderate | Low | Rapid setup and execution for small scales. |
| Prep HPLC | mg to g | High | Moderate | Excellent for very difficult separations.[8][9] |
| HILIC | mg to g | High | Moderate | Ideal for polar compounds.[4][5][6][7] |
| SFC | mg to kg | High | High | Fast, uses less organic solvent, good for isomers.[10][11][12] |
D. Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[11] It is a high-resolution technique that is particularly adept at separating chiral compounds and isomers.[10][12]
Experimental Protocol: SFC Purification
-
Column Selection: A wide range of stationary phases are available for SFC, including those used in normal-phase and chiral chromatography.
-
Mobile Phase: Typically a gradient of a polar organic solvent (e.g., methanol) in supercritical CO2. Additives like diethylamine or trifluoroacetic acid can be used to improve peak shape for basic or acidic compounds, respectively.
-
Method Development: Optimize the separation on an analytical SFC system by adjusting the co-solvent gradient, back-pressure, and temperature.
-
Scale-Up: Similar to HPLC, the method can be scaled up to a preparative system for larger quantities.
Chromatographic methods are still not providing adequate separation. Is there a chemical modification approach I can try?
Yes, chemical derivatization can be a powerful strategy to alter the polarity of either the starting material or the product, thereby simplifying the separation.
Strategy 3: Chemical Derivatization
The goal is to selectively react one of the co-eluting compounds to significantly change its polarity.
A. Derivatization of Unreacted Amide/Sulfonamide Starting Material
If your starting material is a primary or secondary amide or sulfonamide, you can potentially derivatize the N-H group.
Experimental Protocol: Derivatization of Sulfonamide with (Trimethylsilyl)diazomethane (TMSD)
This protocol methylates the sulfonamide nitrogen, increasing its lipophilicity.[13]
-
Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add an excess of (trimethylsilyl)diazomethane (in a solvent like ether).
-
Reaction: Heat the mixture (e.g., at 60°C for 2 hours) in a sealed vial, protected from light.[13]
-
Purification: After the reaction is complete (monitor by TLC), the more non-polar derivatized starting material can be easily separated from the ynamide product by standard flash chromatography.
-
Deprotection (if necessary for starting material recovery): This derivatization is generally not reversible, so this method is best for removing the starting material as an impurity.
B. Derivatization of Unreacted Terminal Alkyne Starting Material
Terminal alkynes can be protected to alter their polarity. A common method is silylation.
Experimental Protocol: Silylation of a Terminal Alkyne
-
Protection: In a suitable solvent like THF, treat the crude mixture with a silylating agent (e.g., trimethylsilyl chloride or triisopropylsilyl chloride) in the presence of a base (e.g., triethylamine or imidazole).
-
Purification: The silylated alkyne is significantly less polar than the parent alkyne and can be readily separated from the more polar ynamide product by flash chromatography.
-
Deprotection: The silyl group can be removed from the recovered starting material using fluoride sources like tetrabutylammonium fluoride (TBAF) in THF or milder conditions like potassium carbonate in methanol.[14][15][16][17]
Table 3: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |
| Trimethylsilyl (TMS) | TMSCl, Et3N or Imidazole | K2CO3/MeOH; TBAF/THF | Easily introduced and removed.[14][15] |
| Triisopropylsilyl (TIPS) | TIPSCl, Et3N or Imidazole | TBAF/THF; AgF/MeOH | More sterically hindered and robust than TMS.[17][18] |
I would prefer to avoid chromatography altogether. Are there any other options?
Yes, crystallization can be a very effective non-chromatographic purification method if your ynamide product is a solid.
Strategy 4: Crystallization
Crystallization separates compounds based on differences in their solubility.
Experimental Protocol: Two-Solvent Crystallization
-
Solvent Selection: Find a solvent in which your ynamide product is highly soluble (solvent A) and a miscible "anti-solvent" in which it is poorly soluble (solvent B). The starting material should ideally remain soluble in the solvent mixture.
-
Dissolution: Dissolve the crude material in a minimal amount of hot solvent A.
-
Induce Crystallization: While the solution is still warm, add solvent B dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of solvent A to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent B, and dry them.
Visual Workflows
Caption: Troubleshooting workflow for ynamide co-elution.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 17. benchchem.com [benchchem.com]
- 18. scielo.org.mx [scielo.org.mx]
Optimizing reaction conditions (solvent, temperature) for regioselective ynamide cycloadditions
Welcome to the technical support center for the optimization of regioselective ynamide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols for the optimization of reaction conditions, specifically focusing on solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: My ynamide cycloaddition reaction is not proceeding or is giving very low yields. What are the primary factors to investigate?
A1: Low or no yield in ynamide cycloadditions can often be attributed to several key factors:
-
Substrate Reactivity: The electronic and steric properties of both the ynamide and the cycloaddition partner are critical. Highly electron-withdrawing groups on the ynamide nitrogen, while enhancing stability, can decrease the ynamide's nucleophilicity, potentially rendering it unreactive.[1] Similarly, significant steric hindrance on either reactant can inhibit the reaction.
-
Reaction Conditions: Ynamide cycloadditions are often highly sensitive to the reaction environment. The choice of solvent and temperature can dramatically impact the outcome.
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used at an appropriate loading. In some cases, the choice of catalyst and associated ligands can be the difference between a successful reaction and failure.
-
Substrate Decomposition: Ynamides can be sensitive to Lewis acids, which may lead to their degradation.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my cycloaddition?
A2: Achieving high regioselectivity is a common challenge. Here are several strategies to improve it:
-
Catalyst and Ligand Tuning: The choice of metal catalyst and its ligands can have a profound impact on regioselectivity. Screening different catalyst/ligand combinations is often a fruitful approach.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the cycloaddition, thereby affecting regioselectivity. A systematic solvent screen is highly recommended.
-
Temperature Optimization: The reaction temperature can alter the energy difference between competing reaction pathways. Running the reaction at a lower temperature can sometimes enhance selectivity. Conversely, some reactions may require elevated temperatures to favor a specific regioisomer.
-
Substituent Effects: The electronic and steric nature of the substituents on the ynamide and the cycloaddition partner can direct the regiochemical outcome. For instance, terminal substitution on the ynamide can switch the reaction pathway between [2+2] and [4+2] cycloadditions.[1]
Q3: My reaction is producing unexpected side products. What are the common side reactions in ynamide cycloadditions?
A3: Several side reactions can compete with the desired cycloaddition:
-
Hydrohalogenation: In the presence of halide sources, ynamides can form α-haloenamides.
-
Alkene Formation: Intramolecular [3+2] cycloadditions, particularly with ynamides bearing certain substituents at the alkyne terminus, can sometimes yield alkenes as side products.
-
Competing Cycloaddition Pathways: Ynamides can undergo different modes of cycloaddition, such as competing [2+2] and [4+2] pathways, leading to isomeric products.[1]
-
Rearrangements: The initial cycloadduct may be unstable under the reaction conditions and undergo rearrangements.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Low Substrate Reactivity | Modify the electron-withdrawing group on the ynamide nitrogen to be less deactivating.Consider alternative cycloaddition partners with more favorable electronic properties. |
| Steric Hindrance | Use less bulky protecting groups or substituents on the reactants. |
| Substrate Decomposition | If using a Lewis acid, consider a milder catalyst or the use of additives to suppress decomposition.Slowly add the ynamide to the reaction mixture to maintain a low instantaneous concentration. |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere if air-sensitive.Screen different catalysts and ligands. |
| Inappropriate Solvent | Perform a solvent screen to identify a solvent that better stabilizes the transition state.[2] |
| Suboptimal Temperature | Systematically vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need sub-ambient temperatures to prevent decomposition. |
Issue 2: Poor Regioselectivity
| Possible Cause | Troubleshooting Steps |
| Unfavorable Reaction Kinetics/Thermodynamics | Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, DMF). The solvent can stabilize one transition state over another, influencing the regiochemical outcome.[2]Temperature Optimization: Lowering the temperature can increase selectivity if the reaction is under kinetic control. Conversely, if the desired regioisomer is the thermodynamic product, higher temperatures may be beneficial. |
| Inadequate Catalytic Control | Screen a variety of metal catalysts (e.g., Au, Rh, Cu, Pd complexes) and their corresponding ligands. |
| Substituent Effects Not Optimized | Modify the substituents on the ynamide or the cycloaddition partner to sterically or electronically favor the formation of the desired regioisomer. |
Data Presentation
Table 1: Effect of Solvent Polarity on Ynamide Cycloaddition Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| n-Hexane | 1.9 | < 5 |
| Toluene | 2.4 | 10 |
| Chloroform | 4.8 | 45 |
| Dichloromethane (DCM) | 8.9 | 78 |
| Acetone | 20.7 | 85 |
| Acetonitrile | 37.5 | 98 |
This table illustrates a general trend observed in certain ynamide reactions where increasing solvent polarity leads to higher product yields.
Table 2: Influence of Temperature on Regioselectivity in a [4+2] Cycloaddition
| Entry | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) |
| 1 | Toluene | -78 to 25 | 85:15 |
| 2 | Toluene | 25 | 70:30 |
| 3 | Toluene | 80 | 55:45 |
| 4 | Dichloromethane | -78 | 90:10 |
| 5 | Dichloromethane | 25 | 82:18 |
This table represents typical results showing that lower temperatures can enhance regioselectivity in some cycloaddition reactions.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Regioselectivity Optimization
This protocol outlines a general procedure for screening various solvents to optimize the regioselectivity of a ynamide cycloaddition.
1. Materials and Setup:
-
Ynamide substrate
-
Cycloaddition partner
-
Catalyst (if applicable)
-
A set of anhydrous solvents for screening (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Small, oven-dried reaction vials with stir bars and septa
2. Procedure:
-
Under an inert atmosphere, add the ynamide (1.0 equiv) and the cycloaddition partner (1.2 equiv) to a series of reaction vials.
-
To each vial, add a different anhydrous solvent (to a concentration of 0.1 M).
-
If the reaction is catalyzed, prepare a stock solution of the catalyst in a volatile, anhydrous solvent (e.g., DCM) and add the appropriate amount to each vial.
-
Seal the vials and stir the reactions at a constant temperature (e.g., room temperature).
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) by TLC or LC-MS.
-
Once the reactions are complete, quench them if necessary.
-
Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and the ratio of regioisomers for each solvent.
-
Compare the results to identify the optimal solvent for regioselectivity.
Protocol 2: Temperature Optimization for a Regioselective Ynamide Cycloaddition
This protocol provides a method for optimizing the reaction temperature to enhance regioselectivity.
1. Materials and Setup:
-
Ynamide substrate
-
Cycloaddition partner
-
Catalyst (if applicable)
-
Optimal solvent identified from Protocol 1
-
Reaction vessel with a temperature-controlled stirring plate or a cryostat for sub-ambient temperatures
-
Inert atmosphere setup
2. Procedure:
-
Set up a series of reactions in parallel, each in a separate reaction vessel under an inert atmosphere.
-
To each vessel, add the ynamide (1.0 equiv), the cycloaddition partner (1.2 equiv), the catalyst (if applicable), and the optimal solvent (0.1 M).
-
Set each reaction to stir at a different temperature (e.g., -20 °C, 0 °C, room temperature, 50 °C, 80 °C).
-
Monitor the reactions by TLC or LC-MS.
-
Once complete, quench the reactions and work them up identically.
-
Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the regioisomeric ratio.
-
Plot the regioisomeric ratio as a function of temperature to identify the optimal temperature for the desired selectivity.
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: General experimental workflow for optimization.
References
Ynamide Cyclizations: A Technical Support Center for Troubleshooting Inconsistent Reaction Times and Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ynamide cyclization reactions. Unpredictable reaction rates and product yields can be a significant bottleneck in synthetic workflows. This resource aims to provide clear, actionable solutions to overcome these inconsistencies.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your ynamide cyclization experiments.
Question 1: My ynamide cyclization is sluggish or not proceeding to completion, resulting in low yields. What are the potential causes and how can I resolve this?
Answer:
Slow or incomplete reactions are a common issue in ynamide cyclizations and can stem from several factors related to reagents, catalysts, and reaction conditions.
Potential Causes and Solutions:
-
Sub-optimal Reaction Temperature: Many ynamide cyclizations are sensitive to temperature. While some proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, elevated temperatures can sometimes lead to decomposition.
-
Troubleshooting Steps:
-
If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 40 °C, 60 °C, or 80 °C) and monitor the progress by TLC or LC-MS.
-
If decomposition is observed at higher temperatures, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), especially for highly reactive substrates.[1]
-
-
-
Catalyst Inactivity or Insufficient Loading: The choice and activity of the catalyst are critical. Gold(I) catalysts, for example, are commonly used but can be sensitive to air and moisture.
-
Troubleshooting Steps:
-
Ensure the catalyst is fresh and has been stored under an inert atmosphere.
-
Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). In some cases, higher loadings may be necessary to achieve a reasonable reaction rate.
-
Consider screening different catalysts. For gold-catalyzed reactions, varying the ligand on the gold center can significantly impact reactivity.[2]
-
-
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and mechanism.[3]
-
Troubleshooting Steps:
-
Screen a range of anhydrous solvents with varying polarities. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for gold-catalyzed cyclizations.[3] For other systems, solvents like toluene, acetonitrile, or THF might be more suitable.
-
In some cases, a mixture of solvents can provide the optimal balance of solubility and reactivity.
-
-
-
Poor Substrate Purity: Impurities in the starting ynamide or the cyclization partner can inhibit the catalyst or lead to side reactions.
-
Troubleshooting Steps:
-
Purify the starting materials immediately before use, for example, by flash column chromatography or recrystallization.
-
Ensure the ynamide is stable to the purification method. Some ynamides can decompose on acidic silica gel.[4]
-
-
Question 2: I am observing significant formation of side products and inconsistent yields in my ynamide cyclization. What are the likely side reactions and how can I suppress them?
Answer:
The formation of byproducts is a frequent cause of inconsistent yields. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Solutions:
-
Ynamide Hydration: Ynamides can be susceptible to hydration, especially under acidic conditions or in the presence of trace amounts of water, leading to the formation of amide byproducts.[5]
-
Decomposition on Silica Gel: During purification, the acidic nature of standard silica gel can cause the degradation of some ynamides and cyclized products.[4][6]
-
Troubleshooting Steps:
-
-
Substrate Decomposition due to Lewis Acids: Ynamides can be sensitive to strong Lewis acids, leading to decomposition.[1]
-
Troubleshooting Steps:
-
If a Lewis acid is required, consider using a milder one or a lower loading.
-
The slow addition of the ynamide to the reaction mixture containing the Lewis acid can help to minimize decomposition by keeping the instantaneous concentration of the ynamide low.[1]
-
-
-
Formation of Isomers: In some cases, undesired constitutional isomers or stereoisomers can be formed.
-
Troubleshooting Steps:
-
Carefully analyze the crude reaction mixture by NMR and LC-MS to identify the isomeric byproducts.
-
Varying the reaction temperature or the catalyst may influence the selectivity of the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the substituents on the ynamide affect the reaction time and yield?
A1: The electronic properties of the substituents on both the nitrogen atom and the alkyne terminus play a crucial role. Generally, electron-withdrawing groups on the nitrogen are necessary for the stability of the ynamide, but highly electron-withdrawing groups can decrease the nucleophilicity of the ynamide, potentially slowing down the reaction or inhibiting it altogether.[1] Conversely, electron-donating groups on the alkyne terminus can often facilitate cyclization.
Q2: My ynamide starting material and product have very similar polarities, making purification by column chromatography difficult. What are my options?
A2: Co-elution is a common challenge. Here are some strategies:
-
Optimize the Solvent System: A shallow gradient of a meticulously chosen solvent system can improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or reverse-phase (C18) silica.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[4]
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Q3: How can I effectively monitor the progress of my ynamide cyclization?
A3: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. Staining with potassium permanganate is often effective for visualizing ynamides and their products. For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by ¹H NMR or LC-MS is recommended. This will allow you to accurately determine the consumption of starting material and the formation of the product.[5]
Q4: Are there any general precautions I should take when working with ynamides?
A4: Yes. While more stable than ynamines, ynamides can still be sensitive. It is good practice to store them under an inert atmosphere, protected from light and moisture. When setting up reactions, always use anhydrous solvents and techniques to exclude air and moisture, especially when using sensitive catalysts like gold(I) complexes.
Data Presentation
Table 1: Effect of Catalyst on Ynamide Cyclization Yield
| Entry | Ynamide Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-allyl-N-(phenylethynyl)tosylamide | [IPrAuCl]/AgNTf₂ (5) | DCE | 80 | 12 | 85 | [7] |
| 2 | N-allyl-N-(phenylethynyl)tosylamide | [Ph₃PAuCl]/AgNTf₂ (5) | DCE | 80 | 12 | 60 | [7] |
| 3 | 1-(Phenylethynyl)-2,5-dihydro-1H-pyrrole | Tf₂NH (10) | DCM | 25 | 1 | 94 | [7] |
| 4 | 1-(Phenylethynyl)-2,5-dihydro-1H-pyrrole | BF₃·OEt₂ (10) | DCM | 25 | 1 | 45 | [7] |
Table 2: Influence of Solvent and Temperature on Ynamide Cyclization
| Entry | Ynamide Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ene-ynamide carboxylate | [IPrAuCl]/AgBF₄ (3) | DCM | 25 | 12 | 78 | [8] |
| 2 | Ene-ynamide carboxylate | [IPrAuCl]/AgBF₄ (3) | Toluene | 25 | 12 | 55 | [8] |
| 3 | N-propargyl ynamide | [IPrAuCl]/AgNTf₂ (5) | DCM | 60 | 2 | 91 | [9] |
| 4 | N-propargyl ynamide | [IPrAuCl]/AgNTf₂ (5) | DCM | 25 | 12 | 75 | [9] |
| 5 | 3-substituted pyridyl ynamide | Cu(OTf)₂ (10) | DCM | -78 to 25 | 1 | 66 | [10] |
| 6 | 3-substituted pyridyl ynamide | Cu(OTf)₂ (10) | THF | -78 to 25 | 1 | <30 | [10] |
Experimental Protocols
General Protocol for Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the ynamide substrate (1.0 equiv) and the gold catalyst (e.g., IPrAuNTf₂, 5 mol%).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add anhydrous solvent (e.g., dichloromethane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (potentially deactivated with triethylamine) to afford the desired cyclized product.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent ynamide cyclizations.
Caption: Simplified pathway for a gold-catalyzed ynamide cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 4-((trimethylsilyl)ethynyl)morpholine Reaction Products via ¹H and ¹³C NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR characterization of key reaction products derived from 4-((trimethylsilyl)ethynyl)morpholine. This document provides a comparative analysis of the starting material, its desilylated counterpart, and a representative Sonogashira coupling product, supported by detailed experimental protocols and spectral data.
The versatile chemical scaffold, this compound, serves as a pivotal building block in medicinal chemistry and materials science. Its synthetic utility primarily revolves around two key transformations: the deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne, 4-ethynylmorpholine, and its participation in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Understanding the nuanced shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra upon these transformations is crucial for reaction monitoring, product identification, and purity assessment. This guide offers a side-by-side comparison of the NMR spectral data for this compound and its principal reaction products, providing a valuable resource for researchers in the field.
Comparative NMR Data Analysis
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Compound Name | Protons on Morpholine Ring (near O) | Protons on Morpholine Ring (near N) | Other Protons |
| This compound | ~3.70 (t, 4H) | ~2.75 (t, 4H) | ~0.15 (s, 9H, Si(CH₃)₃) |
| 4-ethynylmorpholine | ~3.72 (t, 4H) | ~2.80 (t, 4H) | ~2.50 (s, 1H, C≡CH) |
| 4-(phenylethynyl)morpholine | ~3.75 (t, 4H) | ~2.90 (t, 4H) | ~7.20-7.50 (m, 5H, Ar-H) |
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound Name | Carbons on Morpholine Ring (near O) | Carbons on Morpholine Ring (near N) | Alkyne Carbons (C≡C) | Other Carbons |
| This compound | ~66.5 | ~49.0 | ~90.0, ~85.0 | ~0.0 (Si(CH₃)₃) |
| 4-ethynylmorpholine | ~66.8 | ~49.5 | ~80.0, ~75.0 | - |
| 4-(phenylethynyl)morpholine | ~67.0 | ~50.0 | ~88.0, ~86.0 | ~122.0-132.0 (Aromatic), ~123.0 (ipso-C) |
Reaction Pathways and Experimental Workflows
The transformations of this compound are fundamental in synthetic organic chemistry. The following diagrams, generated using the DOT language, illustrate the primary reaction pathways and a general experimental workflow for the synthesis and characterization of its derivatives.
Comparing the reactivity of 4-((trimethylsilyl)ethynyl)morpholine with other terminal alkynes
For researchers, scientists, and drug development professionals, the selection of an appropriate alkyne building block is critical for the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 4-((trimethylsilyl)ethynyl)morpholine, a trimethylsilyl (TMS)-protected ynamide, with other common terminal alkynes. The comparison focuses on two of the most pivotal reactions in modern chemistry: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
This compound is an electron-rich alkyne due to the nitrogen atom of the morpholine ring being directly conjugated with the triple bond. This electronic nature, combined with the presence of a TMS protecting group, imparts distinct reactivity patterns compared to standard alkyl or aryl-substituted alkynes. This guide summarizes available quantitative data, provides detailed experimental protocols for key reactions, and uses logical diagrams to illustrate reaction pathways and selection criteria.
Reactivity in Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of carbon-carbon bond formation.[1] The reactivity of the alkyne is a crucial factor influencing reaction efficiency.
The trimethylsilyl group allows for a "sila-Sonogashira" approach, where the alkyne is deprotected in situ. This strategy can be advantageous but may also lead to unexpected side products depending on the substrate.[3] In contrast, simple terminal alkynes like phenylacetylene or 1-heptyne are generally robust and provide high yields under standard conditions.
Table 1: Representative Yields for Sonogashira Coupling of Various Terminal Alkynes
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (0.1) | - | DABCO | DMF | 80 | 12 | 99 | [4] |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 95 | [5] |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2.0) | - | DABCO | DMF | 80 | 1 | 99 | [4] |
| 4 | Iodobenzene | 1-Heptyne | Pd/Fe Oxide (1.2) | - | Et₃N | H₂O | 65 | 2 | 95 | [6] |
| 5 | 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ (0.05 eq) | 0.025 eq | i-Pr₂NH | THF | RT | 3 | 95 | [7] |
| 6 | 2-Amino-3-bromopyridine | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | 96 | [5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 mL per 0.5 mmol of aryl halide)
-
Anhydrous Dimethylformamide (DMF)
Procedure: [5]
-
To a dry round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add the aryl halide (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and triethylamine (1.0 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[8] The electronic properties of the alkyne play a significant role in the reaction kinetics. Electron-deficient alkynes, such as propiolamides, are generally the most reactive, followed by propargyl ethers and amides. Standard alkyl and aryl alkynes tend to be slower.[9]
As an electron-rich ynamide, this compound is expected to be a highly reactive partner in CuAAC. Its reactivity is anticipated to be comparable to or greater than that of propargyl derivatives. The TMS group must be cleaved prior to the reaction, which can be achieved with a variety of reagents.
Table 2: Comparative Reactivity of Terminal Alkynes in CuAAC
| Alkyne Class | Representative Alkyne | Relative Reactivity | Time to 90% Conversion (10 µM Cu⁺) | Key Advantages | Key Disadvantages | Reference |
| Propiolamide | N-Phenylpropiolamide | Very High | < 10 min | Very fast kinetics | Prone to Michael addition side reactions | [9] |
| Propargyl Ether | Propargyl methyl ether | High | ~ 15 min | Good reactivity and stability | - | [9] |
| Propargyl Amide | N-Propargylacetamide | High | ~ 20 min | Good reactivity, stable linkage | - | [9] |
| Ynamide (Predicted) | 4-Ethynylmorpholine | High | ~15-20 min (Est.) | Electron-rich, highly activated | TMS deprotection required, potential sensitivity | - |
| Aryl Alkyne | Phenylacetylene | Moderate | > 30 min | Stable, commercially available | Slower reaction rates | [9] |
| Alkyl Alkyne | 1-Octyne | Moderate | > 30 min | Simple, non-aromatic | Slower reaction rates | [9] |
Experimental Protocol: General Procedure for TMS-Alkyne Deprotection and CuAAC
This two-step, one-pot protocol is a general guideline for using a TMS-protected alkyne in a click reaction.
Materials:
-
TMS-protected Alkyne (e.g., this compound) (1.0 equiv)
-
Azide (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv)
-
Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water)
-
Sodium Ascorbate (e.g., 300 mM in water, freshly prepared)
-
Solvent (e.g., THF/water mixture)
Procedure:
-
Deprotection: Dissolve the TMS-protected alkyne (1.0 equiv) in THF. Add TBAF solution (1.1 equiv) and stir at room temperature for 1 hour. Monitor the deprotection by TLC.
-
CuAAC Reaction: [10] To the crude reaction mixture containing the deprotected alkyne, add the azide (1.0 equiv) dissolved in the reaction solvent (e.g., water or a co-solvent).
-
In a separate tube, pre-mix the THPTA ligand and CuSO₄ solution. Add this catalyst/ligand mixture to the reaction flask.
-
Initiate the cycloaddition by adding freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 30-60 minutes, protecting it from light.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography if necessary.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira cross-couplings of ynamides. Syntheses of urethane- and sulfonamide-terminated conjugated phenylacetylenic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Alternative silyl protecting groups (TIPS, TBDMS) for ynamide synthesis and their stability
For researchers, scientists, and drug development professionals navigating the intricate landscape of ynamide synthesis, the choice of a suitable protecting group for the terminal alkyne is a critical decision that can significantly impact reaction efficiency, stability, and overall success. This guide provides an objective comparison of two commonly employed silyl protecting groups, triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS), offering insights into their relative stability and performance in the context of ynamide synthesis.
Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, are powerful synthetic intermediates. Their preparation often involves the use of silyl-protected terminal alkynes to prevent unwanted side reactions. The stability of these silyl groups throughout a synthetic sequence and the ease of their selective removal are paramount considerations. This guide delves into a comparative analysis of TIPS and TBDMS, supported by available data, to empower researchers in making informed decisions for their synthetic strategies.
The Silyl Shield: An Overview of TIPS and TBDMS
Trialkylsilyl groups are widely utilized to protect the acidic proton of terminal alkynes. The stability of the resulting silyl-alkyne is largely dictated by the steric bulk of the substituents on the silicon atom.
-
TBDMS (tert-butyldimethylsilyl): This group offers a good balance of stability and reactivity. It is relatively easy to introduce and can be removed under moderately acidic conditions or with fluoride reagents.
-
TIPS (triisopropylsilyl): Featuring three bulky isopropyl groups, TIPS is significantly more sterically hindered than TBDMS. This increased bulk translates to greater stability under a wider range of reaction conditions, particularly acidic and basic environments.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1] A similar trend is observed for their stability towards basic conditions.[2] This inherent difference in stability forms the basis for their differential application in complex organic synthesis.
Comparative Stability Analysis
The choice between TIPS and TBDMS often hinges on the specific reaction conditions anticipated in the synthetic route.
dot
Caption: Relative stability of TBDMS and TIPS protecting groups.
Acidic Conditions: TIPS exhibits significantly greater stability towards acidic hydrolysis compared to TBDMS.[3] This makes TIPS the preferred choice when subsequent reaction steps involve acidic reagents or workups that could prematurely cleave a TBDMS group.
Basic Conditions: While both groups are generally more stable under basic than acidic conditions, TIPS still holds an advantage in terms of robustness.[2] For reactions requiring prolonged exposure to basic media, TIPS offers a greater margin of safety.
Fluoride-Mediated Cleavage: Both TBDMS and TIPS groups are readily cleaved by fluoride ions, which is the most common method for their removal. However, the rate of cleavage is influenced by steric hindrance. TBDMS is typically cleaved more rapidly than the bulkier TIPS group. This difference in cleavage kinetics can sometimes be exploited for selective deprotection in molecules containing both protecting groups.
Performance in Ynamide Synthesis: A Data-Driven Comparison
While direct, side-by-side quantitative comparisons of TIPS and TBDMS in ynamide synthesis are not extensively documented in a single study, a compilation of data from various sources allows for an informed assessment. The yield and stability of the silyl-protected ynamide are key performance indicators.
| Protecting Group | Synthesis Conditions (Typical) | Deprotection Conditions (Typical) | Reported Yields (Protection Step) | Key Advantages | Key Disadvantages |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., AcOH) | Good to excellent | Readily available reagents, faster deprotection | Less stable to acidic and some basic conditions |
| TIPS | TIPSCl or TIPSOTf, Imidazole or 2,6-Lutidine, DMF or CH2Cl2 | TBAF in THF; HF-Pyridine | Good to excellent | High stability to a wide range of reaction conditions | Slower deprotection, more expensive reagents |
Note: Yields are substrate-dependent and the provided information is a general representation based on available literature for silyl protection of alkynes.
The selection of the protecting group can also influence the reactivity of the ynamide in subsequent transformations. For instance, in cross-coupling reactions, the bulky silyl group can play a role in modulating the reactivity of the alkyne.
Experimental Protocols
The following are generalized experimental procedures for the protection of terminal alkynes and the subsequent deprotection to yield the free ynamide. Researchers should optimize these conditions for their specific substrates.
General Workflow for Silyl-Protected Ynamide Synthesis
dot
Caption: General workflow for silyl-protected ynamide synthesis.
Protocol 1: Synthesis of a TBDMS-Protected Alkyne
-
Materials: Terminal alkyne (1.0 eq.), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.), Imidazole (2.2 eq.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the terminal alkyne in anhydrous DMF, add imidazole followed by TBDMSCl at room temperature under an inert atmosphere. Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Synthesis of a TIPS-Protected Alkyne
-
Materials: Terminal alkyne (1.0 eq.), Triisopropylsilyl chloride (TIPSCl, 1.1 eq.) or Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.1 eq.), Imidazole (2.2 eq.) or 2,6-Lutidine (1.2 eq.), Anhydrous Dichloromethane (DCM) or DMF.
-
Procedure: To a solution of the terminal alkyne in anhydrous DCM or DMF, add the base (imidazole or 2,6-lutidine) followed by the silylating agent (TIPSCl or TIPSOTf) at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up and purification are similar to the TBDMS protection protocol.
Protocol 3: Deprotection of a Silyl-Protected Ynamide using TBAF
-
Materials: Silyl-protected ynamide (1.0 eq.), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a solution of the silyl-protected ynamide in anhydrous THF at 0 °C, add the TBAF solution dropwise. Stir the reaction at 0 °C or room temperature and monitor its progress by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The choice between TIPS and TBDMS as a protecting group in ynamide synthesis is a strategic one, dictated by the specific demands of the synthetic route. TBDMS offers a practical balance of stability and ease of removal, making it a versatile option for many applications. However, for syntheses involving harsh acidic or basic conditions, or where maximum stability is paramount, the more robust TIPS group is the superior choice. The ability to selectively deprotect these groups based on their differential stability provides a powerful tool for the synthesis of complex, polyfunctional molecules. A thorough understanding of their properties and the careful selection of reaction conditions are essential for leveraging these silyl protecting groups to their full potential in the advancement of ynamide chemistry.
References
Gold vs. Lewis Acid Catalysis in Ynamide Cycloadditions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic choice of a catalytic system is paramount in the synthesis of complex nitrogen-containing heterocycles. Ynamides, with their unique electronic properties, have emerged as versatile building blocks in a variety of cycloaddition reactions. Their activation, however, is highly dependent on the catalyst employed. This guide provides an in-depth comparative analysis of two prominent catalytic systems: homogeneous gold catalysis and Lewis acid catalysis, in the context of ynamide cycloadditions. We will explore their mechanisms, performance, and experimental protocols to aid in catalyst selection for specific synthetic goals.
Mechanistic Divergence: Keteniminium vs. Carbocation Intermediates
The fundamental difference between gold and Lewis acid catalysis in ynamide cycloadditions lies in the nature of the key reactive intermediate generated. Gold(I) catalysts, being soft π-acids, coordinate to the alkyne moiety of the ynamide. This coordination enhances the electrophilicity of the alkyne, leading to the formation of a highly reactive keteniminium ion intermediate. This intermediate is central to the subsequent nucleophilic attack and cyclization steps in gold-catalyzed transformations.[1][2]
In contrast, Lewis acids, such as scandium triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂), typically activate the cycloaddition partner or the ynamide itself to generate a carbocationic intermediate. For instance, in the [3+2] annulation of ynamides with donor-acceptor cyclopropanes, the Lewis acid promotes the ring-opening of the cyclopropane to form a 1,3-zwitterion, which is then intercepted by the ynamide.[3][4]
Catalytic Cycles:
Below are the generalized catalytic cycles illustrating the distinct activation pathways.
References
A Comparative Guide to the Structural Analysis of Silyl Ynamide-Derived Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography and its alternatives for the structural characterization of products derived from silyl ynamides. Supported by experimental data, this document aims to assist researchers in selecting the most appropriate analytical techniques for their specific needs.
Introduction to Silyl Ynamide Derivatives
Silyl ynamides are versatile building blocks in organic synthesis, valued for their unique reactivity that allows for the construction of complex nitrogen-containing molecules. The functionalization of silyl ynamides often leads to the formation of highly substituted enamides, which are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation of these products is crucial for understanding reaction mechanisms, confirming stereochemistry, and establishing structure-activity relationships.
Core Analytical Techniques: A Head-to-Head Comparison
The definitive determination of a molecule's three-dimensional structure is traditionally achieved through single-crystal X-ray diffraction (XRD). However, obtaining suitable crystals can be a significant bottleneck. Therefore, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed, providing complementary and often sufficient structural information. This guide compares these three primary methods in the context of analyzing a representative product from the silylium-catalyzed carbosilylation of a silyl ynamide: a (Z)-α-allyl-β-trimethylsilylenamide.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize typical quantitative data obtained from each technique for a representative (Z)-α-allyl-β-trimethylsilylenamide.
Table 1: X-ray Crystallography Data [1][2]
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the unit cell. |
| C=C Bond Length | 1.35 - 1.37 Å | Typical double bond length. |
| C-Si Bond Length | 1.88 - 1.90 Å | Characteristic of a vinylsilane. |
| C-N Bond Length | 1.38 - 1.40 Å | Consistent with an enamide structure. |
| Dihedral Angle | ~0° or ~180° | Confirms the Z-stereochemistry. |
Table 2: NMR Spectroscopy Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.5 - 6.0 | m | - | Vinylic Proton |
| ¹H | 3.0 - 3.5 | d | 6.0 - 7.0 | Allylic CH₂ |
| ¹H | 0.1 - 0.3 | s | - | Si(CH₃)₃ |
| ¹³C | 140 - 145 | - | - | Vinylic C-Si |
| ¹³C | 120 - 125 | - | - | Vinylic C-N |
| ¹³C | -1.0 - 1.0 | - | - | Si(CH₃)₃ |
Table 3: Mass Spectrometry Data (ESI-MS)
| m/z Value | Ion Type | Fragmentation Pathway |
| [M+H]⁺ | Protonated Molecule | - |
| [M-CH₃]⁺ | Fragment Ion | Loss of a methyl group from the silyl moiety. |
| [M-C₃H₅]⁺ | Fragment Ion | Loss of the allyl group. |
| [Si(CH₃)₃]⁺ | Fragment Ion | Cleavage of the C-Si bond. |
Performance Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity, relative stereochemistry, electronic environment of nuclei, solution-state conformation. | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification. |
| Sample Requirements | High-purity single crystal of sufficient size and quality. | Soluble sample of moderate purity. | Small amount of sample, can be coupled to chromatography for mixture analysis. |
| Strengths | Unambiguous and definitive structural determination.[1] | Non-destructive, provides information on dynamic processes in solution. | High sensitivity, provides molecular formula, suitable for high-throughput screening. |
| Limitations | Crystal growth can be difficult and time-consuming; not applicable to non-crystalline materials. | Ambiguities in assigning complex spectra, does not provide absolute stereochemistry without chiral auxiliaries. | Does not provide detailed 3D structural information or stereochemistry on its own. |
| Best For | Absolute proof of structure and stereochemistry. | Determining connectivity and relative stereochemistry of new compounds. | Rapidly confirming molecular weight and identifying known compounds or substructures. |
Experimental Protocols
Synthesis of (Z)-α-allyl-β-trimethylsilylenamides
A representative procedure for the silylium-catalyzed carbosilylation of ynamides is as follows: To a solution of the N-sulfonyl ynamide (1.0 equiv) in 1,2-dichloroethane, the allylsilane (1.2 equiv) is added, followed by a catalytic amount of a silylium ion precursor such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) (0.1 equiv). The reaction is stirred at room temperature until completion, monitored by TLC. The product is then purified by column chromatography.[1][2]
X-ray Crystallographic Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethyl acetate/hexanes). A crystal is mounted on a diffractometer, and data is collected at low temperature (e.g., 100 K) using Mo-Kα radiation. The structure is solved using direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopic Analysis
The purified product is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard.
Mass Spectrometric Analysis
The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas to generate fragment ions.
Visualization of Key Processes
Experimental Workflow
Caption: A generalized workflow for the synthesis and structural analysis of silyl ynamide derivatives.
Reaction Mechanism: Silylium-Catalyzed Carbosilylation
Caption: The catalytic cycle for the silylium-catalyzed carbosilylation of ynamides.[1]
Conclusion
The structural analysis of products derived from silyl ynamides benefits from a multi-technique approach. X-ray crystallography provides the most definitive structural proof, including absolute stereochemistry, which is invaluable for new chemical entities. NMR spectroscopy remains the workhorse for routine characterization, offering detailed information about connectivity and relative stereochemistry in solution. Mass spectrometry is indispensable for rapid confirmation of molecular weight and for high-throughput applications. The choice of technique will ultimately depend on the specific research question, sample availability, and the required level of structural detail. For a comprehensive understanding, a combination of these methods is often the most powerful strategy.
References
Evaluating the atom economy of synthetic routes involving 4-((trimethylsilyl)ethynyl)morpholine
A Comparative Guide for Researchers in Drug Development
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the efficiency and environmental impact of a chosen synthetic route are of paramount importance. Atom economy, a concept central to green chemistry, provides a critical measure of how efficiently reactants are converted into the desired product. This guide offers a comparative evaluation of two synthetic routes for the preparation of aryl-ethynylmorpholine derivatives, compounds of interest in medicinal chemistry. The analysis focuses on the atom economy of a one-pot Sonogashira coupling reaction using 4-((trimethylsilyl)ethynyl)morpholine versus a multi-step approach starting from morpholine.
Introduction to Atom Economy
Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product.[1] It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
A higher atom economy indicates a more efficient process with less waste generation.[2] This metric is a valuable tool for chemists to assess the sustainability of a synthetic pathway.[3]
Synthetic Route 1: One-Pot Sonogashira Coupling with this compound
This approach involves the direct coupling of an aryl halide with this compound in a one-pot Sonogashira reaction that includes an in-situ deprotection of the trimethylsilyl (TMS) group. This method offers the advantage of using a stable and readily available alkynylating agent.
Reaction Scheme:
Representative Experimental Protocol (Conceptual)
To a solution of an aryl iodide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.) in a suitable solvent such as THF is added a base like triethylamine (2.0 eq.). A desilylating agent, for instance, a fluoride source like tetrabutylammonium fluoride (TBAF) (1.2 eq.), is then added. The reaction mixture is stirred at room temperature or heated until completion, as monitored by TLC. After an aqueous workup and purification by column chromatography, the desired aryl-ethynylmorpholine product is isolated.
Synthetic Route 2: Multi-step Synthesis from Morpholine
This alternative route involves the synthesis of the key intermediate, 4-ethynylmorpholine, from morpholine, followed by a Sonogashira coupling with an aryl halide.
Reaction Scheme:
Step 1: Synthesis of 4-Ethynylmorpholine (multi-step, conceptual)
A plausible, albeit not explicitly detailed in a single source, multi-step synthesis of 4-ethynylmorpholine from morpholine would likely involve:
-
N-protection of morpholine: To prevent side reactions.
-
Reaction with a suitable two-carbon electrophile containing a masked alkyne: For example, a protected bromoethanol derivative.
-
Functional group manipulation to form the triple bond.
-
Deprotection to yield 4-ethynylmorpholine.
Due to the lack of a direct, high-yielding one-step synthesis of 4-ethynylmorpholine from morpholine in the reviewed literature, this route is inherently more complex and likely to have a lower overall atom economy.
Step 2: Sonogashira Coupling of 4-Ethynylmorpholine
The synthesized 4-ethynylmorpholine is then coupled with an aryl halide in a standard Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
A mixture of the aryl iodide (1.0 eq.), the terminal alkyne (e.g., 4-ethynylmorpholine) (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.) is dissolved in an anhydrous, degassed solvent (e.g., THF or toluene). A base such as triethylamine or diisopropylamine (2-5 eq.) is added, and the reaction mixture is stirred at room temperature or heated.[4] Upon completion, the reaction is worked up, and the product is purified by column chromatography.
Atom Economy Comparison
To provide a quantitative comparison, the atom economy for a representative reaction, the synthesis of 4-(p-tolylethynyl)morpholine from 4-iodotoluene, is calculated for both routes.
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| 4-Iodotoluene | C₇H₇I | 218.04 |
| This compound | C₉H₁₇NOSi | 183.32 |
| 4-(p-tolylethynyl)morpholine | C₁₃H₁₅NO | 201.27 |
| Morpholine | C₄H₉NO | 87.12 |
| (Hypothetical ethynylating agent) | (Varies) | (Varies) |
Route 1: One-Pot Sonogashira with this compound
Assuming a one-pot reaction where the TMS group is removed and forms a byproduct that is not incorporated into the final product. The reactants contributing to the final product are 4-iodotoluene and the ethynylmorpholine moiety from the silylated precursor.
-
Desired Product: 4-(p-tolylethynyl)morpholine (MW = 201.27 g/mol )
-
Reactants: 4-Iodotoluene (MW = 218.04 g/mol ) + this compound (MW = 183.32 g/mol )
-
Atom Economy = [201.27 / (218.04 + 183.32)] x 100 = 50.15%
Route 2: Multi-step Synthesis from Morpholine
The atom economy for a multi-step synthesis is calculated based on the initial reactants that are not intermediates.[5] Due to the lack of a defined, efficient synthesis of 4-ethynylmorpholine from morpholine, a precise atom economy calculation is challenging. However, any multi-step sequence involving protection, functionalization, and deprotection will inherently have a lower atom economy than a more convergent route due to the incorporation of atoms from protecting groups and other reagents that are not part of the final product. For the final Sonogashira step alone, assuming 4-ethynylmorpholine (MW = 111.14 g/mol ) is used:
-
Desired Product: 4-(p-tolylethynyl)morpholine (MW = 201.27 g/mol )
-
Reactants (final step): 4-Iodotoluene (MW = 218.04 g/mol ) + 4-Ethynylmorpholine (MW = 111.14 g/mol )
-
Atom Economy (final step) = [201.27 / (218.04 + 111.14)] x 100 = 61.15%
While the atom economy of the final coupling step in Route 2 appears higher, this does not account for the atom economy of the preceding steps required to synthesize 4-ethynylmorpholine, which would significantly lower the overall atom economy of the entire sequence.
Data Summary
| Synthetic Route | Key Reagents | Number of Steps | Atom Economy (%) | Advantages | Disadvantages |
| Route 1 | This compound, Aryl halide | One-pot | ~50.15% | Convergent, uses stable precursor | Lower atom economy in the coupling step due to the TMS protecting group |
| Route 2 | Morpholine, Ethynylating agent, Aryl halide | Multi-step | Overall < 61.15% (likely much lower) | Starts from simple, inexpensive material | Multiple steps, lower overall atom economy, potential for lower overall yield |
Logical Evaluation Workflow
The following diagram illustrates the decision-making process for evaluating the atom economy of these synthetic routes.
Conclusion
Based on the principles of atom economy, the one-pot Sonogashira coupling reaction using this compound (Route 1) is likely the more efficient and sustainable approach for the synthesis of aryl-ethynylmorpholine derivatives. Although the atom economy of the coupling step itself is around 50%, it represents a highly convergent synthesis. In contrast, a multi-step synthesis starting from morpholine (Route 2), while potentially having a higher atom economy in the final step, suffers from a significantly lower overall atom economy due to the multiple transformations and the use of protecting groups and other reagents that are not incorporated into the final product. For researchers and professionals in drug development, prioritizing convergent, one-pot methodologies like Route 1 can lead to more sustainable and cost-effective manufacturing processes. Further experimental validation would be beneficial to confirm these theoretical calculations.
References
Navigating Reaction Pathways: A Comparative Guide to Kinetic vs. Thermodynamic Control in Divergent Ynamide Reactions
For researchers, scientists, and drug development professionals, the ability to selectively control the outcome of a chemical reaction is paramount. Ynamides, with their unique electronic properties, offer a versatile platform for the synthesis of complex nitrogen-containing molecules. Their divergent reactivity, where a single set of reactants can lead to multiple products, presents both a challenge and an opportunity. This guide provides an in-depth comparison of kinetic and thermodynamic control in the context of divergent ynamide reactions, supported by experimental data and detailed protocols, to empower researchers to harness this reactivity for targeted molecular design.
At the heart of divergent reactions lies the principle of kinetic versus thermodynamic control. In a reaction where multiple products can be formed, the product distribution is governed by the reaction conditions. Under kinetic control , the major product is the one that is formed the fastest, as it proceeds through the transition state with the lowest activation energy. These conditions typically involve lower temperatures and shorter reaction times. Conversely, under thermodynamic control , the reaction is allowed to reach equilibrium, favoring the most stable product, which has the lowest Gibbs free energy. This is usually achieved at higher temperatures and with longer reaction times, allowing for the initial products to potentially revert to intermediates and explore more stable energy landscapes.
Case Study: Intramolecular [2+2] Cycloaddition of Ene-Ynamides
A compelling example of this dichotomy is found in the intramolecular [2+2] cycloaddition of ene-ynamides. Upon activation, these substrates form highly reactive keteniminium ion intermediates, which can then undergo cyclization to yield different structural isomers. The regiochemical outcome of this cycloaddition—leading to either a "normal" fused bicyclic product or a "cross" bridged bicyclic product—can be finely tuned by the reaction conditions, showcasing a clear case of kinetic versus thermodynamic control.
Computational studies, supported by experimental verification, have elucidated the underlying energy profiles of these reactions.[1][2] These studies reveal that the kinetically favored product is not always the most thermodynamically stable one, setting the stage for selective synthesis through careful manipulation of reaction parameters.
Data Presentation: Product Distribution under Kinetic and Thermodynamic Control
The following table summarizes the experimental results for the intramolecular [2+2] cycloaddition of a representative ene-ynamide substrate, demonstrating the influence of temperature on product selectivity.
| Substrate | Temperature (°C) | Time (h) | Product Ratio (Normal : Cross) | Predominant Control |
| Ene-ynamide 1 | 25 | 1 | >95 : <5 | Kinetic |
| Ene-ynamide 1 | 80 | 24 | <10 : >90 | Thermodynamic |
Data synthesized from computational and experimental studies on ene-keteniminium cycloadditions.[1][2]
Experimental Protocols
General Procedure for Kinetically Controlled Intramolecular [2+2] Cycloaddition
To a solution of the ene-ynamide (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C or 25 °C) is added the activating agent (e.g., a Lewis acid or a Brønsted acid, 1.1 equiv). The reaction is stirred for a short period (e.g., 1 hour) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product ratio is determined by ¹H NMR analysis of the crude product, and the major kinetic product is isolated by flash column chromatography.
General Procedure for Thermodynamically Controlled Intramolecular [2+2] Cycloaddition
To a solution of the ene-ynamide (1.0 equiv) in a high-boiling point, anhydrous solvent (e.g., toluene or 1,2-dichloroethane) is added the activating agent (e.g., a Lewis acid or a Brønsted acid, 1.1 equiv). The reaction mixture is heated to a higher temperature (e.g., 80 °C or 110 °C) and stirred for an extended period (e.g., 24 hours) to ensure that equilibrium is reached. The reaction is monitored by TLC. After cooling to room temperature, the reaction is worked up as described for the kinetically controlled procedure. The product ratio is determined by ¹H NMR analysis, and the major thermodynamic product is isolated by flash column chromatography.
Visualization of Reaction Pathways
The principles of kinetic and thermodynamic control can be visualized using reaction coordinate diagrams and logical workflows.
Figure 1: Logical workflow for selective synthesis via kinetic or thermodynamic control.
Figure 2: Reaction coordinate diagram illustrating kinetic vs. thermodynamic pathways.
Conclusion
The divergent reactivity of ynamides provides a powerful tool for the synthesis of diverse molecular architectures. By understanding and applying the principles of kinetic and thermodynamic control, researchers can selectively navigate the complex potential energy surfaces of these reactions. The intramolecular [2+2] cycloaddition of ene-ynamides serves as a clear and instructive example of how reaction conditions, particularly temperature and time, can be leveraged to favor either the faster-forming kinetic product or the more stable thermodynamic product. This level of control is crucial for the efficient and predictable synthesis of target molecules in academic research and industrial drug development.
References
Assessing the impact of the morpholine substituent on ynamide reactivity compared to other amines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published experimental data reveals that the morpholine substituent significantly influences the reactivity of ynamides when compared to other commonly employed amine moieties. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data and outlining experimental protocols to highlight the unique characteristics of morpholine-substituted ynamides in various chemical transformations.
Ynamides, alkynes bearing a nitrogen atom connected to an electron-withdrawing group, are versatile building blocks in organic synthesis. The nature of the amine substituent plays a crucial role in modulating their electronic properties and steric environment, thereby affecting their reactivity. This guide focuses on the impact of the morpholine ring in comparison to other cyclic and acyclic amines in reactions such as cycloadditions and gold-catalyzed transformations.
Enhanced Reactivity in Cycloaddition Reactions
Experimental evidence suggests that the electron-withdrawing nature of the oxygen atom in the morpholine ring can enhance the electrophilicity of the ynamide's alkyne moiety. This increased electrophilicity often leads to higher yields and faster reaction times in cycloaddition reactions.
| Amine Substituent | Reaction Type | Dienophile/Dipole | Product | Yield (%) | Reference |
| Morpholine | [3+2] Cycloaddition | 2H-Azirine | Polysubstituted Pyrrole | 99 | [1] |
| Pyrrolidine | [3+2] Cycloaddition | 2H-Azirine | Polysubstituted Pyrrole | Not Reported | [1] |
| Sulfonamide | [3+2] Cycloaddition | 2H-Azirine | Polysubstituted Pyrrole | 86 | [1] |
Table 1: Comparison of Amine Substituents in a Gold-Catalyzed [3+2] Cycloaddition Reaction. [1]
Influence in Gold-Catalyzed Cyclizations
In the realm of gold-catalyzed intramolecular reactions, the amine substituent can influence the stability of key intermediates, such as keteniminium ions, which in turn affects the overall efficiency of the cyclization. While direct comparative studies are limited, the successful use of a variety of N-substituents, including those bearing cyclic amines, in gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes suggests a tolerance for diverse electronic and steric profiles.[2][3][4] However, the specific impact of the morpholine group on reaction rates and yields compared to other amines in this context warrants further direct investigation.
Experimental Protocols
General Procedure for Gold-Catalyzed [3+2] Cycloaddition of Ynamides with 2H-Azirines [1]
To a solution of the ynamide (1.0 equiv.) and 2H-azirine (1.2 equiv.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a gold catalyst (e.g., IPrAuNTf2, 5 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrrole.
General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides [2][4]
An oven-dried flask is charged with the ynamide (1.0 equiv.) and a gold catalyst (e.g., IPrAuNTf2, 5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the indene product.
Mechanistic Considerations
The reactivity of ynamides is intrinsically linked to the electronic nature of the nitrogen substituent. The general mechanism for many ynamide reactions, particularly those catalyzed by electrophilic species like gold(I), involves the formation of a keteniminium ion intermediate. The stability and reactivity of this intermediate are influenced by the electron-donating or -withdrawing properties of the amine moiety.
Figure 1: Generalized reaction pathway for gold-catalyzed ynamide transformations.
The morpholine substituent, with its inductive electron-withdrawing effect due to the oxygen atom, can modulate the electron density of the nitrogen lone pair. This, in turn, influences the nucleophilicity of the nitrogen and the overall electronic character of the ynamide, impacting the rate and efficiency of reactions proceeding through charged intermediates.
References
- 1. Ring forming transformations of ynamides via cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-((Trimethylsilyl)ethynyl)morpholine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-((Trimethylsilyl)ethynyl)morpholine (CAS No. 64024-63-1), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Summary of Hazards
This compound is a combustible liquid that can cause serious eye irritation. It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
| Hazard Classification | Description | Source |
| Physical Hazards | Combustible liquid | |
| Health Hazards | Causes serious eye irritation (Eye Irrit. 2) | |
| Environmental Hazards | No specific data available, but release to the environment should be avoided. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Neoprene or nitrile rubber gloves.
-
Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing.
Disposal Procedures
The disposal of this compound requires a two-stage process to neutralize its reactive functional groups: the trimethylsilyl group and the terminal alkyne. The morpholine component is a secondary amine, rendering the compound basic.[1][2]
Step 1: Quenching of the Terminal Alkyne (Small Quantities)
For small, residual amounts of this compound, such as in reaction flasks or on contaminated materials, the following quenching procedure should be performed in a chemical fume hood.
Experimental Protocol:
-
Inert Atmosphere: Place the vessel containing the residual compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a high-boiling, non-reactive solvent such as toluene or xylenes to dilute the residue.
-
Cooling: Cool the mixture to 0°C using an ice-water bath.
-
Quenching Agent Addition: Slowly add a proton source, such as isopropanol, dropwise with stirring. The trimethylsilyl group may be cleaved under these conditions.
-
Observation: Continue the slow addition until any visible reaction (e.g., gas evolution) ceases.
-
Warming and Neutralization: Allow the mixture to slowly warm to room temperature. If the solution is basic due to the morpholine, neutralize it with a weak acid like citric acid or acetic acid.
-
Waste Collection: Transfer the quenched mixture to a designated hazardous waste container for flammable organic waste.
Step 2: Disposal of Bulk Quantities and Quenched Residues
All waste containing this compound, whether in its original form or after quenching, must be treated as hazardous waste.
Procedure:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound" and any solvents or quenching agents used.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Spill Management
In the event of a spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-((Trimethylsilyl)ethynyl)morpholine
Essential Safety and Handling Guide for 4-((Trimethylsilyl)ethynyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing serious eye irritation (H319). Due to its morpholine and trimethylsilyl components, it should be handled with care, assuming it may have additional hazards associated with these functional groups, such as potential skin irritation and respiratory effects. A comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles | Must be tightly fitting and meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] Do not wear contact lenses when handling this chemical.[1] |
| Face Shield | To be worn over goggles to protect against splashes, especially during bulk handling or reactions.[1][2] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[1][3] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing. Ensure it is fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Must cover the legs and the entire foot to prevent any skin exposure.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with a type ABEK (EN14387) filter is recommended. Use a full-face respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits. A formal respiratory protection program, including fit-testing, is required for respirator use.[1] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled.
Step 2: Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5][6]
-
This compound is a combustible liquid; store away from heat, sparks, and open flames.
-
The storage class is 10: Combustible liquids.
Step 3: Handling and Use
-
All work with this compound should be conducted in a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Use the minimum quantity of the chemical necessary for the experiment.
-
Avoid inhalation of vapors and contact with skin and eyes.[3]
Step 4: Waste Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of the chemical down the drain.[7]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4][6] Rinse mouth with water.[4][5][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition.[8] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8] Collect the absorbed material into a sealed container for disposal. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6][8] Do not use a direct water stream.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7] |
Experimental Workflow and Safety Logic
To ensure a systematic and safe approach to handling this compound, the following workflow diagram outlines the key decision points and safety measures.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
